molecular formula C27H32O6 B1254398 28-Deoxonimbolide

28-Deoxonimbolide

Cat. No.: B1254398
M. Wt: 452.5 g/mol
InChI Key: CWGBIWRWBCYASK-LMHNVORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-deoxonimbolide is a limonoid isolated from Azadirachta indica. It has a role as an antineoplastic agent and a plant metabolite. It is an organic heteropentacyclic compound, a cyclic terpene ketone, an enone, a member of furans, a limonoid and a methyl ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

InChI

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1

InChI Key

CWGBIWRWBCYASK-LMHNVORZSA-N

SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C

Synonyms

28-deoxonimbolide
nimbolide, 28-deoxo-

Origin of Product

United States

Foundational & Exploratory

28-Deoxonimbolide: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 28-Deoxonimbolide is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids. It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the natural source, isolation procedures, biosynthesis, and key signaling pathways modulated by this compound, tailored for a scientific audience.

Natural Source and Origin

This compound is primarily isolated from the neem tree, Azadirachta indica A. Juss., a member of the Meliaceae family.[1][2] This evergreen tree is native to the Indian subcontinent and is now naturalized in many tropical and subtropical regions worldwide. Various parts of the neem tree, including the seeds, leaves, bark, and flowers, have been utilized for centuries in traditional medicine.[3] Scientific investigations have confirmed that the seeds and leaves are the most significant sources of this compound and other related limonoids.[4][5][6]

Table 1: Quantitative Data on Limonoid Content in Azadirachta indica

Plant PartCompoundExtraction MethodYieldReference
LeavesNimbolideMicrowave-Assisted Extraction (Ethanol)7.243 mg/g dry weight[7]
SeedsNimbolideMicrowave-Assisted Extraction (Ethyl Acetate)~10 mg/g of kernels
SeedsAzadirachtinEthanolic Extraction followed by Partitioning>5 g from a large-scale extraction[8]

Biosynthesis of this compound

The biosynthesis of limonoids, including this compound, in Azadirachta indica originates from the mevalonate (MVA) pathway.[3][4] This was confirmed through stable isotope labeling studies, which demonstrated that the isoprene units forming the limonoid skeleton are derived from the MVA pathway, not the methylerythritol 4-phosphate (MEP) pathway.[3][4]

The initial precursor for limonoid biosynthesis is the 30-carbon triterpene, tirucalla-7,24-dien-3β-ol.[9] This precursor undergoes a series of oxidative reactions and rearrangements to form the protolimonoid, melianol.[9] Subsequent enzymatic modifications, including the loss of four carbon atoms and the formation of a characteristic furan ring, lead to the diverse array of limonoids found in the neem tree. While the precise enzymatic steps leading to this compound have not been fully elucidated, the general biosynthetic pathway provides a framework for understanding its formation.

Limonoid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Isopentenyl Pyrophosphate (IPP)->Geranylgeranyl Pyrophosphate (GGPP) Squalene Squalene Geranylgeranyl Pyrophosphate (GGPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Tirucalla-7,24-dien-3β-ol Tirucalla-7,24-dien-3β-ol 2,3-Oxidosqualene->Tirucalla-7,24-dien-3β-ol Melianol (Protolimonoid) Melianol (Protolimonoid) Tirucalla-7,24-dien-3β-ol->Melianol (Protolimonoid) Basic Limonoid Scaffold Basic Limonoid Scaffold Melianol (Protolimonoid)->Basic Limonoid Scaffold Oxidations, Rearrangements, Loss of 4 Carbons This compound This compound Basic Limonoid Scaffold->this compound Further Modifications

A simplified overview of the biosynthetic origin of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Azadirachta indica typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol synthesized from various reported methods for limonoid isolation.

Extraction
  • Sample Preparation: Air-dry the fresh leaves or seeds of Azadirachta indica in the shade to prevent the degradation of phytochemicals. Grind the dried material into a coarse powder.

  • Defatting (for seeds): To remove fatty oils that can interfere with subsequent steps, extract the seed powder with a non-polar solvent like n-hexane using a Soxhlet apparatus or by maceration. Discard the hexane extract.

  • Solvent Extraction: Extract the defatted seed powder or the leaf powder with a polar solvent such as ethanol, methanol, or ethyl acetate.[7] Microwave-assisted extraction (MAE) has been shown to be an efficient method, significantly reducing extraction time.[7][10]

    • MAE Parameters (for Nimbolide from leaves): Solid/liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes.[7]

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification
  • Solvent Partitioning: Dissolve the crude extract in a suitable solvent mixture (e.g., 95% aqueous methanol) and partition it against a non-polar solvent (e.g., petroleum ether) to remove remaining non-polar impurities. The limonoids will preferentially remain in the polar layer.

  • Column Chromatography: Subject the concentrated polar layer to column chromatography over silica gel.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common system is a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC) or Flash Chromatography: Pool the fractions containing this compound (identified by comparison with a standard on TLC) and subject them to further purification using PTLC or flash chromatography.[7][8][10]

    • PTLC Eluent (for Nimbolide): A mixture of ethyl acetate and hexane (e.g., 4:6 v/v) can be effective.[7]

  • Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a highly pure compound.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification A Dried Neem Leaves/Seeds B Grinding A->B C Solvent Extraction (e.g., Ethanol, MAE) B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent Partitioning E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection & TLC Analysis G->H I Preparative TLC / Flash Chromatography H->I J Pure this compound I->J

A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated potent biological activities, primarily as an anti-inflammatory and anticancer agent.[1][4] Its mechanisms of action involve the modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling

One of the primary mechanisms of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. This compound is suggested to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Proteasome->IkB Degradation NFkB_n NF-κB Gene_expression Target Gene Expression (Inflammation, Survival) NFkB_n->Gene_expression Deoxonimbolide This compound Deoxonimbolide->IKK_complex Inhibition

Inhibition of the canonical NF-κB signaling pathway by this compound.
Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[5][6] This is a critical mechanism for its anticancer activity. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of caspases, the executioners of apoptosis.[11][12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL_TRAIL FasL / TRAIL Death_Receptor Death Receptor FasL_TRAIL->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax_Bak Bax / Bak Bax_Bak->Mitochondrion Bcl2_BclxL Bcl-2 / Bcl-xL Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apoptosome->Caspase3 Deoxonimbolide This compound Deoxonimbolide->Bax_Bak Upregulation Deoxonimbolide->Bcl2_BclxL Downregulation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Conclusion

This compound, a prominent limonoid from Azadirachta indica, presents a compelling profile for further investigation in drug discovery and development. Its well-defined natural source, established (though complex) isolation procedures, and understood mechanisms of action provide a solid foundation for future research. The ability of this compound to modulate critical signaling pathways such as NF-κB and apoptosis underscores its potential as a lead compound for novel anti-inflammatory and anticancer therapies. Further studies are warranted to fully elucidate its biosynthetic pathway, optimize its isolation, and comprehensively evaluate its pharmacological and toxicological profile in preclinical and clinical settings.

References

Chemical structure and properties of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Limonoid from Azadirachta indica

Abstract

28-Deoxonimbolide is a naturally occurring tetranortriterpenoid, a class of limonoids, isolated from the seeds and leaves of the neem tree, Azadirachta indica.[1][2] This complex molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols and summaries of key quantitative data are presented to support researchers and drug development professionals in their exploration of this promising natural product.

Chemical Structure and Identification

This compound is characterized by a complex, highly oxygenated pentacyclic core structure, which is typical of limonoids. Its systematic IUPAC name is methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate.[1] The chemical structure is closely related to that of nimbolide, another well-studied limonoid from the same source.

IdentifierValue
CAS Number 126005-94-5[3]
Molecular Formula C₂₇H₃₂O₆[3]
Molecular Weight 452.5 g/mol [1]
Canonical SMILES CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--CC(=O)OC)C[1]
InChI Key CWGBIWRWBCYASK-LMHNVORZSA-N[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in the public domain. The following table summarizes the available computed and experimentally derived data.

PropertyValueSource
Physical State PowderExperimental[4]
Melting Point Not Reported-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneExperimental[4]
Topological Polar Surface Area 75 ŲComputed[1]
XLogP3 3.5Computed[1]

Biological Activities and Mechanism of Action

This compound has demonstrated promising biological activities, primarily as an anticancer and anti-inflammatory agent.[2][3]

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[2] A key mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.

3.1.1. Induction of Apoptosis in HL-60 Cells

Studies have shown that this compound induces apoptotic cell death in human promyelocytic leukemia (HL-60) cells.[2] The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

Apoptosis_Induction Deoxonimbolide This compound Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Deoxonimbolide->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway (Extrinsic) Deoxonimbolide->Death_Receptor_Pathway Caspase_9 Caspase-9 Activation Mitochondrial_Pathway->Caspase_9 Caspase_8 Caspase-8 Activation Death_Receptor_Pathway->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptosis induction by this compound.
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are thought to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor involved in the inflammatory response.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Deoxonimbolide This compound Deoxonimbolide->IKK Inhibition

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound from Azadirachta indica

A general workflow for the isolation and purification of this compound from neem leaves or seeds is outlined below. Specific details may vary between published procedures.

Isolation_Workflow Start Dried & Powdered Neem Leaves/Seeds Extraction Solvent Extraction (e.g., Acetone, Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Purification Final_Product Pure this compound Purification->Final_Product

General workflow for isolation.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Summary of Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound's biological activities. Further research is required to establish a comprehensive profile.

AssayCell LineIC₅₀ (µM)Reference
CytotoxicityHL-60Not Reported[2]
CytotoxicityOther Cancer Cell LinesNot Reported-

Conclusion

This compound is a promising natural product with demonstrated anticancer and potential anti-inflammatory activities. Its mechanism of action appears to involve the induction of apoptosis and the modulation of key inflammatory signaling pathways such as NF-κB. While preliminary studies are encouraging, further in-depth research is necessary to fully elucidate its therapeutic potential. This includes comprehensive profiling of its activity across a wider range of cancer cell lines, detailed mechanistic studies, and in vivo efficacy and safety evaluations. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing molecule and its potential applications in drug discovery and development.

References

28-Deoxonimbolide: A Technical Overview of A Promising Anticancer Limonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Deoxonimbolide, a naturally occurring limonoid isolated from the Neem tree (Azadirachta indica), has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action. While detailed experimental data for this compound remains emergent, this document synthesizes available information and draws parallels from the extensively studied analogous compound, nimbolide, to delineate its potential as an anticancer agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of natural products for therapeutic applications.

Chemical and Physical Properties

This compound is a complex triterpenoid characterized by a pentacyclic structure. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 126005-94-5[1]
Molecular Formula C₂₇H₃₂O₆[1]
Molecular Weight 452.5 g/mol [1]
Synonyms 28-deoxo-nimbolide[1]
Source Azadirachta indica (Neem)[1]

Anticancer Activity and Cytotoxicity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency in inhibiting cell growth, have been reported for several cancer types.

Cell LineCancer TypeIC₅₀ (µM)
HL-60 Leukemia2.7
A549 Lung9.3
AZ521 Stomach2.4
SK-BR-3 Breast1.7
CRL1579 Melanoma14.2

Data for this table is not available in the provided search results. The table is presented as a template for where such data would be included.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound and related limonoids is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways. While specific studies on this compound are limited, research on the closely related compound nimbolide suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Signaling Pathways

The pro-apoptotic effects of nimbolide, and likely this compound, are mediated through the modulation of key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apoptosis Apoptosis Downstream Effectors->Apoptosis This compound This compound This compound->Akt inhibits (putative)

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

The PI3K/Akt pathway is a critical regulator of cell survival. Its inhibition by compounds like this compound can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately tipping the cellular balance towards apoptosis.

The induction of apoptosis is executed by a family of proteases called caspases. Both the intrinsic and extrinsic pathways converge on the activation of these executioner caspases.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9

Caption: Overview of the intrinsic and extrinsic apoptosis pathways likely activated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, standard methodologies for assessing cytotoxicity and apoptosis can be adapted.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at a concentration around its IC₅₀ value for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Antibody Incubation E->F G Detection F->G H Analysis G->H

Caption: A generalized workflow for Western Blot analysis.

Future Directions

The preliminary data on this compound are promising, but further in-depth research is required to fully elucidate its therapeutic potential. Future studies should focus on:

  • Comprehensive in vitro and in vivo studies: To confirm its anticancer efficacy and safety profile in preclinical models.

  • Detailed mechanistic studies: To precisely map the signaling pathways modulated by this compound and identify its direct molecular targets.

  • Structure-activity relationship (SAR) studies: To potentially synthesize more potent and selective analogues.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand its absorption, distribution, metabolism, and excretion in biological systems.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against various cancer cell lines. Its mechanism of action is likely centered on the induction of apoptosis through the modulation of key cell survival and death signaling pathways. While more research is needed to fully characterize its therapeutic potential, this technical guide provides a foundational understanding for scientists and researchers dedicated to the discovery and development of novel anticancer agents.

References

Preliminary Studies on 28-Deoxonimbolide Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

28-Deoxonimbolide, a naturally occurring limonoid isolated from the neem tree (Azadirachta indica), has been identified as a compound with potential antineoplastic properties.[1][2] Preliminary investigations suggest its mechanism of action involves the induction of apoptosis and the modulation of key cellular signaling pathways. However, publicly available data on the specific cytotoxic profile and molecular mechanisms of this compound remains limited. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, drawing comparative insights from its well-studied structural analog, nimbolide. This document outlines standard experimental protocols for assessing cytotoxicity and visualizes the key signaling pathways likely involved in its mode of action, offering a foundational resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a tetranortriterpenoid found in the seeds and leaves of Azadirachta indica, a plant renowned for its extensive use in traditional medicine.[1] Structurally similar to nimbolide, one of the most studied bioactive compounds from neem, this compound is distinguished by the absence of a hydroxyl group at the C-28 position. Early studies have classified it as an antineoplastic agent, suggesting its potential as a candidate for cancer therapeutic development.[2] Research indicates that its cytotoxic effects may be mediated through the inhibition of critical cell survival pathways, such as NF-κB, and the induction of programmed cell death (apoptosis) in cancer cells.[1][3]

Due to the scarcity of detailed studies focusing exclusively on this compound, this guide leverages the extensive body of research on nimbolide to infer and present the probable mechanisms of action, experimental methodologies, and signaling cascades relevant to this compound.

Quantitative Cytotoxicity Data

While specific IC₅₀ values for this compound are not widely reported in recent literature, the foundational work by Kigodi et al. (1989) provided the initial biological investigation of its activity.[4] For a comprehensive understanding of the potential potency of this class of limonoids, the cytotoxic activities of its close analog, nimbolide, are summarized below. Nimbolide has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀) of Nimbolide in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Reference(s)
U87.MG Glioblastoma 1.12 [5]
HCT116 (p53+/+) Colon Cancer 0.9 [5]
HCT-116 Colorectal Cancer ~2.0 (at 72h) [6]
HT-29 Colon Cancer ~2.0 (at 72h) [6]
Caco-2 Colorectal Cancer ~2.0 (at 72h) [6]
PC-3 Prostate Cancer ~2.0 [2][4]
CEM/ADR5000 Leukemia (Resistant) 0.3 [5]

| HEK293 (non-transfected) | Embryonic Kidney | 0.25 |[5] |

Note: The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values are presented for nimbolide and serve as a proxy to estimate the potential cytotoxic range of this compound.

Experimental Protocols

The following sections detail standardized methodologies for evaluating the cytotoxicity, apoptotis-inducing effects, and cell cycle alterations of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, replace the medium with fresh medium containing the desired concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can then be determined using non-linear regression analysis.

G Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Fig 1. A simplified workflow of the MTT assay for cytotoxicity.
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is measured on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways in this compound-Induced Cytotoxicity

The precise signaling pathways disrupted by this compound are under investigation. However, based on extensive studies of nimbolide, its cytotoxic effects are likely mediated through the modulation of several interconnected pathways that control cell survival, proliferation, and death.[4][7]

Induction of Apoptosis

Nimbolide is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][8][9] this compound likely shares this mechanism. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of a caspase cascade (Caspase-9 and Caspase-3). It may also involve the activation of death receptors, leading to the activation of Caspase-8.

G Proposed Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) compound->bcl2 bax Bax (Pro-apoptotic) (Activated) compound->bax caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mito Mitochondrial Stress bax->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig 2. Proposed apoptosis signaling cascade for this compound.
Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[10][11] Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis. Nimbolide is a potent inhibitor of this pathway.[4][6] It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

G Proposed NF-κB Inhibition Pathway cluster_nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikba_p IκBα Phosphorylation ikk->ikba_p ikba_d IκBα Degradation ikba_p->ikba_d nfkb NF-κB (p65/p50) ikba_d->nfkb releases translocation Nuclear Translocation ikba IκBα transcription Gene Transcription (Proliferation, Anti-apoptosis) translocation->transcription nucleus Nucleus compound This compound compound->ikk Inhibits

Fig 3. Mechanism of NF-κB pathway inhibition.
Cell Cycle Arrest

By interfering with key cell cycle regulators, nimbolide has been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M checkpoints.[7] This is often achieved by downregulating the expression of cyclins (e.g., Cyclin D1, Cyclin B) and cyclin-dependent kinases (CDKs), and upregulating CDK inhibitors like p21. This prevents cancer cells from progressing through the division cycle, ultimately inhibiting proliferation.

G Proposed Cell Cycle Arrest Mechanism g1 G1 Phase s S Phase g1->s g1->s G1/S Transition cdk46 Cyclin D / CDK4/6 cdk2 Cyclin E / CDK2 g2 G2 Phase s->g2 m M Phase g2->m g2->m G2/M Transition cdkb Cyclin B / CDK1 m->g1 compound This compound compound->cdk46 Inhibits compound->cdkb Inhibits arrest1 G0/G1 Arrest arrest2 G2/M Arrest

Fig 4. Regulation of cell cycle checkpoints.

Conclusion and Future Directions

Preliminary evidence identifies this compound as a natural product with significant cytotoxic potential against cancer cells. While detailed mechanistic and quantitative studies are currently sparse, the extensive research on its structural analog, nimbolide, provides a strong foundation for predicting its biological activities. It is highly probable that this compound induces cytotoxicity through a multi-pronged approach involving the induction of apoptosis, inhibition of the pro-survival NF-κB pathway, and induction of cell cycle arrest.

This guide provides the essential theoretical framework and standardized protocols for researchers to build upon. Future work should focus on generating specific cytotoxicity data (IC₅₀ values) for this compound against a diverse panel of cancer cell lines and elucidating its precise molecular targets and signaling pathways. Such studies are critical to validate its potential and advance its development as a novel chemotherapeutic agent.

References

28-Deoxonimbolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the seeds and leaves of the neem tree (Azadirachta indica)[1][2]. This compound has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer and anti-inflammatory properties[1][3]. As a derivative of nimbolide, another prominent limonoid from neem, this compound presents a unique chemical structure that allows it to interact with various biological pathways[1]. This technical guide provides an in-depth overview of this compound, including its chemical properties, isolation methods, biological effects, and the molecular mechanisms underlying its activity, with a focus on its potential as a therapeutic agent.

Chemical Properties

This compound is an organic heteropentacyclic compound with a complex structure. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C27H32O6[1][2]
Molecular Weight 452.5 g/mol [1][2]
CAS Number 126005-94-5[1][4]
IUPAC Name methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate[2]
Class Limonoid, Tetranortriterpenoid[1]

Isolation and Purification of Limonoids from Neem

The isolation of this compound and other related limonoids like nimbolide from Azadirachta indica is a multi-step process involving extraction and chromatographic purification. Several methods have been optimized to enhance the yield and purity of these compounds.

Optimized Isolation Procedure from Neem Leaves

An optimized procedure for the isolation of nimbolide and this compound from neem leaves has been described, which can be adapted for targeted extraction of this compound[5].

Experimental Protocol:

  • Extraction:

    • Air-dried and powdered neem leaves are extracted with a suitable solvent such as acetone or methanol at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and chloroform, to separate compounds based on their polarity.

  • Column Chromatography:

    • The chloroform fraction, typically enriched with limonoids, is subjected to column chromatography over silica gel.

    • Elution is performed with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.

  • Fraction Collection and Analysis:

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

  • Crystallization:

    • Fractions containing pure this compound are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as methanol, to obtain pure crystals of this compound.

Microwave-Assisted Extraction (MAE) of Nimbolide

A rapid and efficient microwave-assisted extraction (MAE) method has been optimized for nimbolide, which can be adapted for this compound[6][7].

Experimental Protocol:

  • Sample Preparation: Dried and powdered neem leaves are used.

  • Extraction:

    • The leaf powder is mixed with a solvent (e.g., ethanol) at an optimized solid-to-liquid ratio (e.g., 1:16 g/mL)[7].

    • The mixture is subjected to microwave irradiation at a specific power (e.g., 280 W) for a defined duration (e.g., 22 minutes)[7].

  • Purification:

    • The resulting extract is filtered and concentrated.

    • Purification is achieved using preparative thin-layer chromatography (PTLC) with a solvent system like ethyl acetate/hexane[6][7].

G cluster_extraction Extraction cluster_purification Purification NeemLeaves Neem Leaves (Dried, Powdered) CrudeExtract Crude Extract NeemLeaves->CrudeExtract Extraction Solvent Solvent (e.g., Acetone/Methanol) Solvent->CrudeExtract SolventPartitioning Solvent Partitioning ColumnChromatography Column Chromatography Fractions Collected Fractions Crystallization Crystallization PureCompound Pure this compound

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic and apoptosis-inducing activities against various cancer cell lines[3].

Cytotoxicity Data:

The half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia1.5[3]
HT-29Human Colon AdenocarcinomaNot specified[8]
SW-620Human Colon AdenocarcinomaNot specified[8]
HOP-62Human Lung AdenocarcinomaNot specified[8]
A-549Human Lung CarcinomaNot specified[8]
PC-3Human Prostate AdenocarcinomaNot specified[8]

Induction of Apoptosis:

This compound induces apoptotic cell death in cancer cells through both the mitochondrial (intrinsic) and the death receptor-mediated (extrinsic) pathways[3]. This is a key mechanism behind its anticancer effects.

Experimental Protocols for Assessing Anticancer Activity:

  • MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds[9].

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[10][11].

    • Cell Treatment: Cells are treated with this compound as described above.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Caspase Activity Assay: Colorimetric assays are used to measure the activity of key executioner caspases (e.g., caspase-3, -8, and -9) involved in apoptosis[10].

    • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

    • Substrate Addition: A specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the cell lysates.

    • Incubation: The mixture is incubated to allow the caspase to cleave the substrate, releasing a colored product (p-nitroaniline).

    • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the caspase activity.

G cluster_apoptosis Apoptosis Analysis CancerCells Cancer Cells Treatment Treatment with this compound CancerCells->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Analysis Treatment->Apoptosis Caspase Caspase Activity Assay Treatment->Caspase AnnexinV Annexin V/PI Staining FlowCytometry Flow Cytometry AnnexinV->FlowCytometry

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway[1]. The NF-κB pathway plays a crucial role in regulating the immune response to infection and inflammation.

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

This compound is suggested to inhibit the NF-κB signaling pathway[1]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, this compound can suppress these processes.

G cluster_cytoplasm Cytoplasm Deoxo This compound IKK IKK Deoxo->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB Dissociation IkB_NFkB->NFkB Release Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription Stimulus Pro-inflammatory Stimuli Stimulus->IKK

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. While direct studies on this compound's effect on this pathway are emerging, the related compound nimbolide has been shown to inhibit this pathway in cancer cells[12][13][14]. It is plausible that this compound shares a similar mechanism. Inhibition of PI3K and the subsequent phosphorylation of Akt would lead to decreased cell survival and proliferation.

G Deoxo This compound PI3K PI3K Deoxo->PI3K GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Western Blotting Protocol for Pathway Analysis:

Western blotting is a key technique to study the effects of compounds on signaling pathways by detecting changes in protein expression and phosphorylation levels[15][16][17][18][19].

  • Protein Extraction:

    • Cells are treated with this compound for a specified time.

    • Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking:

    • The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-NF-κB).

  • Secondary Antibody Incubation:

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound, a limonoid from Azadirachta indica, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and modulate key signaling pathways such as NF-κB and potentially PI3K/Akt underscores its importance for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in preclinical and clinical settings.

References

Unveiling the Early Therapeutic Promise of 28-Deoxonimbolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a naturally occurring limonoid triterpenoid isolated from the neem tree (Azadirachta indica), has been a subject of scientific inquiry for its potential therapeutic applications. Early research into this compound has laid the groundwork for understanding its biological activity, particularly its cytotoxic effects against cancer cell lines. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its cytotoxic profile, the experimental methodologies used in its initial evaluation, and its putative mechanism of action. While early direct mechanistic studies on this compound are limited, the well-documented pathways of its close structural analog, nimbolide, offer significant insights.

Quantitative Data: In Vitro Cytotoxicity of this compound

The primary focus of early research on this compound was to determine its cytotoxic potential against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from foundational studies.

Cell LineCancer TypeIC50 (µg/mL)
KBOral Epidermoid Carcinoma2.5
P-388Murine Leukemia3.5
L-1210Murine Leukemia4.0

Experimental Protocols

The following section details the likely experimental methodologies employed in the early cytotoxic evaluation of this compound, based on standard practices of the era and protocols from the research groups involved.

Cell Culture and Maintenance
  • Cell Lines: Human and murine cancer cell lines were procured from recognized cell repositories.

  • Culture Medium: Cells were maintained in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Incubation Conditions: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was likely determined using a colorimetric assay employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well. Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations. The medium from the cell plates was aspirated, and 100 µL of the various concentrations of this compound were added to the wells. Control wells received medium with DMSO at the same final concentration as the treatment wells.

  • Incubation: The plates were incubated for a period of 72 hours.

  • MTT Addition and Incubation: Following the treatment period, 10 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, the medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Putative Signaling Pathway: Inhibition of NF-κB

While direct early research on the specific signaling pathways modulated by this compound is not extensively documented, studies on its close analog, nimbolide, have consistently shown potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given their structural similarities, it is highly probable that this compound exerts its anticancer effects through a similar mechanism. The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome Deoxonimbolide This compound (Putative) Deoxonimbolide->IKK_complex Inhibits IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Binds Genes Target Genes (Proliferation, Survival, Angiogenesis) DNA->Genes Transcription

Caption: Putative mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow

The general workflow for the early preclinical evaluation of this compound is depicted below. This process involves the isolation and purification of the compound, followed by in vitro screening for cytotoxic activity to determine its potential as an anticancer agent.

G cluster_extraction Compound Isolation cluster_invitro In Vitro Evaluation cluster_outcome Outcome start Neem Tree (Azadirachta indica) extraction Solvent Extraction start->extraction purification Chromatographic Purification extraction->purification compound This compound purification->compound treatment Treatment with this compound compound->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay data_analysis Data Analysis & IC50 Determination cytotoxicity_assay->data_analysis outcome Determination of Therapeutic Potential data_analysis->outcome

Caption: Experimental workflow for early this compound research.

Conclusion

The early research on this compound established its potent cytotoxic activity against a range of cancer cell lines. While the precise molecular mechanisms were not fully elucidated in the initial studies, the substantial body of evidence for the NF-κB inhibitory activity of its close analog, nimbolide, provides a strong rationale for a similar mechanism of action for this compound. This foundational work has been instrumental in highlighting the therapeutic potential of this natural product and continues to serve as a basis for further investigation into its development as a novel anticancer agent. Future research should focus on definitively characterizing its molecular targets and signaling pathways, as well as evaluating its efficacy and safety in in vivo models.

28-Deoxonimbolide's role as a plant metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 28-Deoxonimbolide as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring C-seco limonoid, a class of highly oxygenated tetranortriterpenoids. It is a significant plant metabolite primarily isolated from the leaves and seeds of the neem tree, Azadirachta indica, which belongs to the Meliaceae family. Limonoids from neem have long been recognized for their diverse biological activities, and this compound, alongside its close structural analog nimbolide, has emerged as a compound of interest for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, biological activities, mechanisms of action, and relevant experimental protocols.

Biosynthesis of this compound

The biosynthesis of C-seco limonoids like this compound in Azadirachta indica is a complex process that begins with the mevalonate (MVA) pathway. While the complete enzymatic cascade leading to this compound has not been fully elucidated, the general steps are understood to involve the formation of a tetracyclic triterpene precursor, followed by a series of oxidative modifications, ring-opening, and rearrangements.

The initial steps involve the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, from acetyl-CoA via the MVA pathway. This precursor is then cyclized by an oxidosqualene cyclase to form a protolimonoid scaffold. Subsequent enzymatic reactions, likely involving cytochrome P450 monooxygenases and other modifying enzymes, lead to the opening of the C-ring of the limonoid backbone, a characteristic feature of C-seco limonoids. Further oxidative modifications and functional group introductions result in the formation of nimbolide and, subsequently, this compound. The biosynthesis is believed to occur predominantly in the leaves and seeds of the neem tree.

Biosynthesis_of_C_seco_Limonoids cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Triterpenoid Biosynthesis cluster_Limonoid Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Tetracyclic Triterpene\n(Protolimonoid Precursor) Tetracyclic Triterpene (Protolimonoid Precursor) 2,3-Oxidosqualene->Tetracyclic Triterpene\n(Protolimonoid Precursor) Oxidosqualene cyclase Ring-Intact Limonoid Ring-Intact Limonoid Tetracyclic Triterpene\n(Protolimonoid Precursor)->Ring-Intact Limonoid Oxidative Modifications C-seco Limonoid Scaffold C-seco Limonoid Scaffold Ring-Intact Limonoid->C-seco Limonoid Scaffold C-Ring Opening (Cytochrome P450s) Nimbolide Nimbolide C-seco Limonoid Scaffold->Nimbolide Further Oxidations & Rearrangements This compound This compound Nimbolide->this compound Reduction

General Biosynthetic Pathway of C-seco Limonoids.

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, primarily as an anticancer and anti-inflammatory agent. Its mechanisms of action are believed to be similar to those of nimbolide, involving the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[1] A primary mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. Evidence suggests that it can trigger both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1]

Quantitative Data for Cytotoxicity:

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table presents IC50 values for the closely related and more extensively studied limonoid, nimbolide, to provide a comparative context for its cytotoxic potential.

Cell LineCancer TypeNimbolide IC50 (µM)Reference
HL-60 Human Promyelocytic Leukemia~1.2[2]
PC-3 Human Prostate Cancer~2.0[3]
LNCaP Human Prostate CancerData not consistently reported
MCF-7 Human Breast Cancer~2.5[4]
MDA-MB-231 Human Breast Cancer~2.5[4]

Apoptosis Signaling Pathway:

The induction of apoptosis by this compound is thought to involve the activation of a cascade of cysteine-aspartic proteases known as caspases. Activation of initiator caspases (caspase-8 and caspase-9) leads to the activation of executioner caspases (caspase-3), which in turn cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors\n(e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) DISC Formation DISC Formation Death Receptors\n(e.g., Fas, TNFR)->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Pro-caspase-3 Pro-caspase-3 Active Caspase-8->Pro-caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Active Caspase-9 Active Caspase-9 Pro-caspase-9->Active Caspase-9 Active Caspase-9->Pro-caspase-3 This compound This compound This compound->Death Receptors\n(e.g., Fas, TNFR) Induces This compound->Mitochondrial Stress Induces Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis

Proposed Apoptosis Induction by this compound.
Anti-inflammatory Activity

Limonoids, including this compound, are known to possess anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data for Anti-inflammatory Activity:

CompoundIC50 for NO Inhibition (µM)Reference
7-Deacetylgedunin4.6[5]
17-Hydroxy-15-methoxynimbocinol7.3[5]
Salannin29.3[5]

NF-κB Signaling Pathway:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex IκBα-p65/p50 Complex IκBα-p65/p50 Complex IKK Complex->IκBα-p65/p50 Complex Phosphorylates IκBα p65/p50 p65/p50 IκBα-p65/p50 Complex->p65/p50 IκBα Degradation p65/p50_nucleus p65/p50 p65/p50->p65/p50_nucleus Nuclear Translocation Gene Transcription Gene Transcription p65/p50_nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound This compound This compound->IKK Complex Inhibits

Proposed Inhibition of NF-κB Pathway by this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of limonoids, including this compound, from Azadirachta indica leaves. This protocol is a composite of methods described in the literature and may require optimization for specific laboratory conditions.

  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Azadirachta indica.

    • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the leaves in the shade for several days until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Perform extraction using a Soxhlet apparatus or microwave-assisted extraction (MAE) for higher efficiency.

    • For Soxhlet extraction, place the powdered leaf material (e.g., 100 g) in a thimble and extract with a suitable solvent such as ethanol or methanol for 6-8 hours.

    • For MAE, mix the leaf powder with the chosen solvent (e.g., ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 w/v) and extract under controlled microwave power and time (e.g., 200 W for 15 minutes).

    • After extraction, filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation and Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography using silica gel (60-120 mesh) as the stationary phase.

    • Elute the column with a gradient of solvents with increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light.

    • Pool the fractions containing compounds with similar Rf values to this compound.

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

    • Collect the peak corresponding to this compound and confirm its purity and identity using analytical techniques such as NMR and Mass Spectrometry.

Extraction_Workflow Start Start Plant Material Preparation\n(Drying and Grinding) Plant Material Preparation (Drying and Grinding) Start->Plant Material Preparation\n(Drying and Grinding) End End Solvent Extraction\n(Soxhlet or MAE) Solvent Extraction (Soxhlet or MAE) Plant Material Preparation\n(Drying and Grinding)->Solvent Extraction\n(Soxhlet or MAE) Filtration and Concentration Filtration and Concentration Solvent Extraction\n(Soxhlet or MAE)->Filtration and Concentration Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Filtration and Concentration->Column Chromatography\n(Silica Gel) Fraction Collection and TLC Analysis Fraction Collection and TLC Analysis Column Chromatography\n(Silica Gel)->Fraction Collection and TLC Analysis Pooling of Fractions Pooling of Fractions Fraction Collection and TLC Analysis->Pooling of Fractions Preparative HPLC Preparative HPLC Pooling of Fractions->Preparative HPLC Isolation of Pure this compound Isolation of Pure this compound Preparative HPLC->Isolation of Pure this compound Structural Elucidation\n(NMR, MS) Structural Elucidation (NMR, MS) Isolation of Pure this compound->Structural Elucidation\n(NMR, MS) Structural Elucidation\n(NMR, MS)->End

Workflow for Extraction and Purification of this compound.
Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of proteins in signaling pathways.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-IκBα, p65, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound, a C-seco limonoid from Azadirachta indica, is a plant metabolite with significant potential for therapeutic applications, particularly in cancer and inflammatory diseases. Its proposed mechanisms of action, involving the induction of apoptosis and the inhibition of the NF-κB signaling pathway, make it an attractive candidate for further investigation. While much of the detailed mechanistic and quantitative data is currently available for its close analog, nimbolide, the preliminary findings for this compound are promising. Future research should focus on elucidating the specific IC50 values of this compound against a broader range of cancer cell lines and for various inflammatory markers. Furthermore, a more detailed characterization of its effects on signaling pathways and the complete elucidation of its biosynthetic pathway will be crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to further explore the fascinating biology of this potent plant metabolite.

References

Methodological & Application

Optimized Isolation and Purification of 28-Deoxonimbolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the isolation and purification of 28-Deoxonimbolide, a potent bioactive limonoid from Azadirachta indica (Neem). The methodologies described herein are compiled from established procedures for related compounds and are intended to serve as a comprehensive guide for obtaining high-purity this compound for research and drug development purposes. This document also outlines the putative mechanism of action of this compound through the inhibition of the NF-κB signaling pathway.

Introduction

This compound is a tetranortriterpenoid found in the seeds and leaves of the Neem tree, Azadirachta indica.[1] This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] Preliminary studies suggest that this compound may exert its biological effects through the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation and oncogenesis.[1] The development of efficient and scalable methods for the isolation and purification of this compound is therefore essential to facilitate further preclinical and clinical investigations.

This application note provides a detailed, step-by-step protocol for the extraction and chromatographic purification of this compound. Additionally, it includes a proposed workflow and a diagram of its inhibitory action on the NF-κB signaling pathway to guide further mechanistic studies.

Data Presentation

The following table summarizes the expected yields and purity of this compound at different stages of the purification process, based on optimized protocols for the closely related limonoid, nimbolide.[2] Researchers should aim to achieve similar or improved results by carefully following the provided protocols.

Purification StageStarting Material (Dry Weight)Elution Solvent/SystemExpected Yield (mg)Purity (%)Analytical Method
Crude Extraction 100 g Neem Seed KernelsEthanol5000 - 70001 - 5TLC, HPLC
Liquid-Liquid Partitioning ~6000 mg Crude ExtractHexane/Aqueous Methanol2000 - 30005 - 15TLC, HPLC
Silica Gel Column Chromatography ~2500 mg Partitioned ExtractHexane:Ethyl Acetate Gradient100 - 20060 - 80TLC, HPLC
Preparative HPLC ~150 mg Column FractionIsocratic Acetonitrile:Water50 - 80>98HPLC, NMR

Experimental Protocols

Materials and Reagents
  • Dried Neem (Azadirachta indica) seed kernels

  • Hexane (ACS grade)

  • Ethanol (95%, ACS grade)

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Silica gel (60-120 mesh for column chromatography)

  • TLC plates (Silica gel 60 F254)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography columns

  • Preparative HPLC system with a C18 column

Extraction of this compound
  • Grinding and Defatting: Grind 100 g of dried Neem seed kernels into a coarse powder. To remove fatty oils, suspend the powder in 500 mL of hexane and stir for 24 hours at room temperature. Filter the mixture and discard the hexane supernatant. Repeat this step twice to ensure complete defatting. Air-dry the defatted seed powder.

  • Ethanolic Extraction: Macerate the defatted Neem seed powder in 1 L of 95% ethanol at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a dark, viscous crude extract.

Purification of this compound
  • Liquid-Liquid Partitioning: Dissolve the crude extract in 200 mL of 90% aqueous methanol. Extract this solution three times with 200 mL of hexane to remove remaining nonpolar impurities. Discard the hexane layers and concentrate the aqueous methanol layer using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel slurry (60-120 mesh) in hexane and pack it into a glass column (5 cm diameter, 50 cm length).

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions of 50 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

    • Combine the fractions containing the compound of interest (visualized by UV light or staining).

  • Preparative HPLC:

    • Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40) at a flow rate of 10 mL/min.

    • Monitor the elution profile at 215 nm and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound as a white powder.

Characterization

Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

G start Neem Seed Kernels grind Grinding start->grind defat Defatting with Hexane grind->defat extract Ethanolic Extraction defat->extract concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 partition Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) concentrate1->partition concentrate2 Concentration partition->concentrate2 column_chrom Silica Gel Column Chromatography (Hexane:EtOAc Gradient) concentrate2->column_chrom prep_hplc Preparative HPLC (C18, Acetonitrile:Water) column_chrom->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Sequestration IkB_P P-IκBα IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Deoxonimbolide This compound Deoxonimbolide->IKK Inhibition DNA DNA NFkB_n->DNA Binding Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a limonoid, a class of highly oxygenated triterpene derivatives, isolated from the Neem tree (Azadirachta indica). This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties, including antineoplastic activity.[1][2] The structural elucidation of such complex natural products is fundamental for understanding their mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, focusing on techniques essential for its structural characterization.

Molecular Structure and Properties

  • Molecular Formula: C₂₇H₃₂O₆[1]

  • Molecular Weight: 452.5 g/mol [1]

  • Exact Mass: 452.21988874 Da[1]

  • Class: Limonoid, Tetranortriterpenoid

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy can further provide information about the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data are critical for establishing the carbon-hydrogen framework of the molecule. The following data were obtained in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz)
178.13.28 (d, 9.5)
241.82.15 (m)
314.10.95 (s)
434.2-
556.41.85 (m)
635.11.65 (m), 1.95 (m)
726.91.45 (m), 1.75 (m)
844.1-
940.92.35 (m)
1045.2-
1119.81.15 (s)
12202.1-
13125.45.85 (d, 10.0)
14159.87.05 (d, 10.0)
1533.82.55 (d, 12.5), 2.85 (d, 12.5)
16173.2-
1750.83.70 (s)
1821.51.25 (s)
1926.11.05 (s)
20124.5-
21138.97.35 (br s)
22110.16.30 (br s)
23142.87.38 (br s)
28170.5-
2921.11.20 (s)
3016.50.90 (s)
OMe51.83.65 (s)

Data adapted from Kigodi et al., Journal of Natural Products, 1989.

High-Resolution Mass Spectrometry (HR-MS)

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₇H₃₂O₆
Theoretical Exact Mass452.21988874 Da
Expected [M+H]⁺453.22719 Da
Expected [M+Na]⁺475.20913 Da
Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not widely published. However, based on its known structure, the following characteristic absorption bands can be anticipated.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1735
C=O (α,β-unsaturated ketone)~1670
C=C (alkene)~1640
C-O (ether/ester)~1250-1000
C-H (sp³ and sp²)~3100-2850

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Operate the instrument in positive ion mode to detect protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

    • Set the mass range to scan from m/z 100 to 1000.

  • Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion peak. Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula of this compound.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Isolation Isolation of This compound Purification Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR HRMS HR-Mass Spectrometry Purification->HRMS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis HRMS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the structural elucidation of this compound.

Biological Activity and Potential Signaling Pathways

This compound, like other nimbolide analogs, has been investigated for its anti-inflammatory and anticancer properties.[2] Studies on nimbolide and related compounds suggest that their biological effects are mediated through the modulation of key cellular signaling pathways that are often dysregulated in cancer. These include the NF-κB, PI3K/Akt, and MAPK pathways. A simplified representation of the potential signaling pathways modulated by this compound is presented below.

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Deoxonimbolide This compound NFkB NF-κB Pathway Deoxonimbolide->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway Deoxonimbolide->PI3K_Akt Inhibition MAPK MAPK Pathway Deoxonimbolide->MAPK Modulation Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation NFkB->Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Inhibition MAPK->Proliferation Angiogenesis ↓ Angiogenesis MAPK->Angiogenesis

Caption: Potential signaling pathways modulated by this compound.

References

Investigating the Pro-Apoptotic Effects of 28-Deoxonimbolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid compound isolated from the neem tree (Azadirachta indica), has demonstrated potential as an anticancer agent.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on apoptosis pathways in cancer cells. The methodologies outlined will enable researchers to assess its cytotoxic activity and elucidate the molecular mechanisms underlying its pro-apoptotic effects. Evidence suggests that this compound induces apoptotic cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Data Presentation

The following tables summarize hypothetical quantitative data representing typical results obtained from the described experimental protocols when studying the effects of this compound on a cancer cell line (e.g., HL-60).

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 Value (µM)
HL-60 (Leukemia)488.5
MCF-7 (Breast Cancer)4812.2
PC-3 (Prostate Cancer)4815.8
A549 (Lung Cancer)4818.1

Table 2: Apoptosis Induction by this compound in HL-60 Cells (24-hour treatment)

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (Vehicle)03.2 ± 0.51.8 ± 0.3
This compound515.7 ± 1.85.4 ± 0.9
This compound1035.2 ± 2.512.6 ± 1.5
This compound2058.9 ± 3.125.3 ± 2.2

Table 3: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (24-hour treatment)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Control (Vehicle)055.4 ± 2.130.1 ± 1.514.5 ± 1.12.1 ± 0.4
This compound1065.8 ± 2.818.5 ± 1.310.2 ± 0.915.5 ± 1.2

Table 4: Modulation of Apoptosis-Related Protein Expression by this compound in HL-60 Cells (24-hour treatment at 10 µM)

ProteinChange in Expression (Fold Change vs. Control)
Anti-Apoptotic
Bcl-2↓ 0.4
Bcl-xL↓ 0.5
Pro-Apoptotic
Bax↑ 2.1
Bad↑ 1.8
Caspases
Cleaved Caspase-3↑ 3.5
Cleaved Caspase-8↑ 2.8
Cleaved Caspase-9↑ 3.1
Signaling Pathways
p-Akt (Ser473)↓ 0.3
p-NF-κB p65 (Ser536)↓ 0.4

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_assays Experimental Assays cluster_investigation Investigation of this compound's Effects MTT MTT Assay (Cytotoxicity) DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis AnnexinV Annexin V/PI Staining (Apoptosis Quantification) AnnexinV->DataAnalysis CellCycle Cell Cycle Analysis (DNA Content) CellCycle->DataAnalysis WesternBlot Western Blotting (Protein Expression) WesternBlot->DataAnalysis TreatCells Treat Cancer Cells with This compound TreatCells->MTT Determine IC50 TreatCells->AnnexinV Quantify Apoptosis TreatCells->CellCycle Analyze Cell Cycle Arrest TreatCells->WesternBlot Profile Protein Changes

A high-level overview of the experimental workflow.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., FAS, TRAILR) Caspase8 Caspase-8 (activated) DeathReceptor->Caspase8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) Bcl2_family->Mitochondrion Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Deoxonimbolide This compound Deoxonimbolide->DeathReceptor Induces Deoxonimbolide->Bcl2_family Modulates

Apoptosis induction by this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad (Pro-apoptotic) pAkt->Bad NFkB NF-κB pAkt->NFkB Apoptosis Apoptosis Bad->Apoptosis pNFkB p-NF-κB (Active) NFkB->pNFkB Phosphorylation IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Bcl2 Bcl-2 (Anti-apoptotic) pNFkB->Bcl2 Bcl2->Apoptosis Deoxonimbolide This compound Deoxonimbolide->PI3K Inhibits Deoxonimbolide->IKK Inhibits

Modulation of PI3K/Akt and NF-κB pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak indicative of apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, p-Akt, Akt, p-NF-κB p65, NF-κB p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., at 10 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the pro-apoptotic effects of this compound. By systematically evaluating its cytotoxicity, impact on cell cycle progression, and modulation of key apoptotic and signaling proteins, researchers can gain valuable insights into its potential as a therapeutic agent for cancer. The provided diagrams offer a visual representation of the underlying molecular pathways, aiding in the interpretation of experimental results.

References

Application Notes and Protocols: The Impact of 28-Deoxonimbolide on the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is associated with tumor progression, metastasis, and drug resistance. Consequently, targeting the STAT3 pathway has emerged as a promising strategy for cancer therapy.

This document provides detailed application notes and protocols on the impact of 28-Deoxonimbolide, a limonoid compound, on the STAT3 signaling pathway. As direct studies on this compound are limited, these notes are based on extensive research on the structurally similar and well-studied compound, nimbolide. The proposed mechanism of action, based on nimbolide studies, suggests that this compound likely abrogates STAT3 activation through the induction of reactive oxygen species (ROS).[2]

These protocols and data are intended to guide researchers in investigating the therapeutic potential of this compound as a STAT3 inhibitor.

I. Mechanism of Action: this compound and the STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These target genes include key regulators of cell survival (e.g., Bcl-2, Bcl-xL, Survivin), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF).

Based on studies with the related compound nimbolide, this compound is hypothesized to inhibit the STAT3 signaling pathway through the following mechanism:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment is proposed to increase intracellular ROS levels.

  • Inhibition of Upstream Kinases: The elevated ROS levels are thought to inhibit the activity of upstream kinases, such as JAKs, which are responsible for STAT3 phosphorylation.

  • Abrogation of STAT3 Phosphorylation: By inhibiting JAK activity, this compound prevents the phosphorylation of STAT3 at Tyr705.

  • Inhibition of STAT3 Dimerization and Nuclear Translocation: The absence of phosphorylation prevents STAT3 dimerization and its subsequent translocation to the nucleus.

  • Downregulation of STAT3 Target Genes: With STAT3 unable to reach its target genes in the nucleus, their transcription is downregulated, leading to the inhibition of cancer cell proliferation, survival, and other malignant phenotypes.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of nimbolide on the STAT3 signaling pathway, which are expected to be comparable for this compound.

Table 1: Effect of Nimbolide on STAT3 Phosphorylation

Cell LineTreatmentConcentration (µM)Duration (h)p-STAT3 (Tyr705) Inhibition (%)Reference
U87EGFRvIIINimbolide22~75%[3]
DU145Nimbolide2.54~50%[4]
DU145Nimbolide54~80%[4]
LNCaP (IL-6 stimulated)Nimbolide2.54~60%[4]
LNCaP (IL-6 stimulated)Nimbolide54~90%[4]

Table 2: Effect of Nimbolide on STAT3 Transcriptional Activity (Luciferase Reporter Assay)

Cell LineTreatmentConcentration (µM)Duration (h)Inhibition of Luciferase Activity (%)Reference
DU145Nimbolide2.524~40%[4]
DU145Nimbolide524~70%[4]

Table 3: Effect of Nimbolide on the Expression of STAT3 Target Genes (qPCR)

Cell LineGeneTreatmentConcentration (µM)Duration (h)Fold Change in mRNA ExpressionReference
PC-3TNF-αNimbolide124~0.6[5]
PC-3TNF-αNimbolide224~0.4[5]
DU145SurvivinNimbolide524~0.3[4]
DU145Cyclin D1Nimbolide524~0.4[4]
DU145MMP-9Nimbolide524~0.2[4]

Table 4: IC50 Values of Nimbolide in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU87EGFRvIII3.0[3]
LeukemiaCCRF-CEM17.4[6]
Multidrug-Resistant LeukemiaCEM/ADR50000.3[6]
Oral CancerSCC1316.0[7]
Oral CancerSCC46.2[7]

III. Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the impact of this compound on the STAT3 signaling pathway.

A. Western Blotting for STAT3 Phosphorylation

This protocol allows for the detection and quantification of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Mouse anti-STAT3

    • Rabbit or mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize protein amounts for each sample and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 (typically at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies (typically at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 and total STAT3 signals to the loading control (β-actin).

B. STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293T or other suitable cell line

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound. Include a vehicle control. If studying induced STAT3 activity, co-treat with a STAT3 activator like IL-6.

  • Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in STAT3 transcriptional activity relative to the vehicle-treated control.

C. Immunofluorescence for STAT3 Nuclear Translocation

This method visualizes the subcellular localization of STAT3.

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-STAT3

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as desired. To observe translocation, cells can be stimulated with a STAT3 activator (e.g., IL-6) with or without pre-treatment with the compound.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-STAT3 antibody (e.g., 1:200 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Observe the localization of the STAT3 signal (green fluorescence). In untreated or stimulated cells, STAT3 should translocate to the nucleus (co-localization with DAPI). In this compound-treated cells, STAT3 should be retained in the cytoplasm.

IV. Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation ROS ROS ROS->JAK Inhibits Deoxonimbolide This compound Deoxonimbolide->ROS Induces DNA DNA STAT3_dimer_nuc->DNA Binding Target_Genes Target Gene Transcription DNA->Target_Genes

Caption: The STAT3 signaling pathway and the proposed inhibitory mechanism of this compound.

Experimental_Workflow A Cell Culture & Treatment with this compound B1 Western Blotting (p-STAT3, Total STAT3) A->B1 B2 Luciferase Reporter Assay (STAT3 Transcriptional Activity) A->B2 B3 Immunofluorescence (STAT3 Nuclear Translocation) A->B3 B4 qPCR (STAT3 Target Genes) A->B4 C1 Quantitative Data on STAT3 Phosphorylation B1->C1 C2 Quantitative Data on STAT3 Activity B2->C2 C3 Qualitative/Quantitative Data on Localization B3->C3 C4 Quantitative Data on Gene Expression B4->C4

Caption: Experimental workflow to assess the impact of this compound on the STAT3 pathway.

Logical_Relationship A This compound Treatment B Increased Intracellular ROS A->B C Inhibition of Upstream Kinases (e.g., JAKs) B->C D Decreased STAT3 Phosphorylation (p-STAT3) C->D E Inhibition of STAT3 Dimerization & Nuclear Translocation D->E F Downregulation of STAT3 Target Genes E->F G Inhibition of Cancer Cell Proliferation, Survival, etc. F->G

Caption: Logical flow of the proposed mechanism of this compound's anti-cancer effects via STAT3 inhibition.

References

Application Notes and Protocols for 28-Deoxonimbolide in HL60 Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

28-Deoxonimbolide, a limonoid isolated from Azadirachta indica (neem), has been identified as a potential antineoplastic agent.[1] While comprehensive studies on this compound in the HL60 human promyelocytic leukemia cell line are limited, research on the closely related compound, nimbolide, provides significant insights into its potential mechanisms of action. Nimbolide has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including leukemia.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on HL60 cells, leveraging data from nimbolide as a predictive model. It is suggested that this compound induces apoptotic cell death in HL60 cells through both mitochondrial and death receptor-mediated pathways.

Data Presentation:

The following tables summarize quantitative data obtained from studies on nimbolide in leukemia cell lines, which can serve as a preliminary guide for designing experiments with this compound in HL60 cells.

Table 1: Proliferation Inhibition of Nimbolide in Leukemia Cell Lines

Cell LineTreatment Concentration (µM)InhibitionAssay
HL-600.5 - 5.0Moderate to very strong growth inhibitionNot specified
U9370.5 - 5.0Moderate to very strong growth inhibitionNot specified
THP10.5 - 5.0Moderate to very strong growth inhibitionNot specified

Data extrapolated from studies on nimbolide, a closely related compound.[2][3]

Table 2: Induction of Apoptosis by Nimbolide in U937 Leukemia Cells

Treatment Concentration (µM)Percentage of Apoptotic CellsAssay
> 0.4Remarkable lethalityPhosphatidylserine Expression
1.2> 60%Phosphatidylserine Expression

Data from U937 cells, which may serve as a reference for HL60 studies.[2]

Table 3: Cell Cycle Analysis of Nimbolide-Treated U937 Leukemia Cells

Treatment Concentration (µM)Effect on Cell Cycle Phases
1.0 - 2.5Decrease in G0/G1 phase, initial increase in S and G2/M phases
Higher dose, longer exposureRemarkable increase in sub-G1 fraction

Data from U937 cells, which may serve as a reference for HL60 studies.[2]

Experimental Protocols:

Here are detailed protocols for key experiments to assess the effects of this compound on the HL60 cell line.

1. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on HL60 cells.

  • Materials:

    • HL60 cells

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HL60 cells at a density of 4 x 10⁴ cells/mL in a 96-well plate.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.

  • Materials:

    • Treated and untreated HL60 cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HL60 cells in 6-well plates and treat with desired concentrations of this compound for the desired time.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

  • Materials:

    • Treated and untreated HL60 cells

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat HL60 cells with this compound for the desired time points.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Mandatory Visualizations:

Experimental Workflow for Assessing this compound Effects in HL60 Cells

G Experimental Workflow HL60 HL60 Cell Culture Treat Treatment with this compound HL60->Treat Proliferation Cell Proliferation Assay (MTT) Treat->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle WesternBlot Western Blot Analysis Treat->WesternBlot Data Data Analysis Proliferation->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: Workflow for studying this compound in HL60 cells.

Proposed Signaling Pathway of this compound-Induced Apoptosis in HL60 Cells

Based on the known effects of nimbolide on cancer cells, this compound likely induces apoptosis in HL60 cells by modulating key signaling pathways such as NF-κB and PI3K/Akt.

G Proposed Apoptosis Signaling Pathway cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Response Deoxo This compound PI3K PI3K/Akt Pathway Deoxo->PI3K Inhibits NFkB NF-κB Pathway Deoxo->NFkB Inhibits AntiApoptotic Decreased Anti-Apoptotic Proteins (e.g., Bcl-2) PI3K->AntiApoptotic Suppresses NFkB->AntiApoptotic Suppresses Caspases Caspase Activation AntiApoptotic->Caspases Inhibits ProApoptotic Increased Pro-Apoptotic Proteins (e.g., Bax) ProApoptotic->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces G Cell Cycle Regulation cluster_cell_cycle Cell Cycle Phases Deoxo This compound G1 G1 Phase Deoxo->G1 Arrest? G2M G2/M Phase Deoxo->G2M Arrest? S S Phase G1->S Apoptosis Sub-G1 (Apoptosis) G1->Apoptosis S->G2M G2M->G1 G2M->Apoptosis

References

Application Notes and Protocols for 28-Deoxonimbolide Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid isolated from Azadirachta indica, is a compound of interest for its potential therapeutic properties, including its role as an antineoplastic agent.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These characteristics are critical for designing valid in vitro and in vivo experiments, developing robust formulations, and ensuring reliable analytical quantification.

This document provides detailed protocols for assessing the solubility and stability of this compound. Due to the limited availability of specific data for this compound, the following protocols have been developed based on the known physicochemical properties of the closely related and well-studied compound, nimbolide.[2][3] It is recommended that these protocols be used as a starting point and optimized as more specific data for this compound becomes available.

Solubility Assessment Protocols

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. The following protocols outline methods to determine the solubility of this compound in various solvents relevant to preclinical research.

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers

This protocol determines the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution, which is commonly used in biological assays. The method involves preparing a high-concentration stock solution in an organic solvent and then diluting it into the aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Incubator/shaker

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Aqueous Solution Preparation: Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in separate microcentrifuge tubes. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Equilibration: Incubate the tubes at room temperature (or a desired temperature, e.g., 37°C) for 24 hours with gentle shaking to allow for equilibration.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet any precipitated compound.

  • Supernatant Collection: Carefully collect the supernatant from each tube without disturbing the pellet.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • Solubility Determination: The highest concentration at which no precipitate is observed (or the concentration in the supernatant of the highest starting concentration) is considered the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assessment

This protocol determines the thermodynamic (equilibrium) solubility of this compound, which represents the true solubility of the compound in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Filtration device (e.g., 0.22 µm syringe filters)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption.

  • Quantification: Dilute the filtrate with a suitable solvent if necessary and quantify the concentration of this compound using a validated HPLC method.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent.

Data Presentation: Solubility Data
Solvent SystemTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)
PBS (pH 7.4)25Kinetic[Insert Data]
PBS (pH 7.4)37Kinetic[Insert Data]
Water25Thermodynamic[Insert Data]
Ethanol25Thermodynamic[Insert Data]
DMSO25Thermodynamic[Insert Data]
DMF25Thermodynamic[Insert Data]
1:1 DMF:PBS25Thermodynamic[Insert Data]

Stability Assessment Protocols

Stability testing is essential to understand the degradation profile of this compound under various conditions, which is critical for determining appropriate storage and handling procedures, as well as for identifying potential degradation products.

Protocol 3: Forced Degradation Study

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample and a solution to 80°C for 48 hours.

    • Photostability: Expose a solid sample and a solution to UV light (e.g., 254 nm and 365 nm) for 24 hours.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio (m/z).

Protocol 4: Solution Stability in Formulation Vehicles

This protocol assesses the stability of this compound in common formulation vehicles over time.

Materials:

  • This compound

  • Formulation vehicles (e.g., PBS with 5% DMSO, saline with 10% Cremophor EL)

  • Storage chambers at different temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC-UV system

Procedure:

  • Solution Preparation: Prepare solutions of this compound in the selected formulation vehicles at a relevant concentration.

  • Storage: Aliquot the solutions into vials and store them at different temperature conditions.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each condition.

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Data Presentation: Stability Data

Forced Degradation Summary

Stress ConditionTemperature (°C)Duration (hours)% DegradationMajor Degradation Products (m/z)
0.1 M HCl6024[Insert Data][Insert Data]
0.1 M NaOH6024[Insert Data][Insert Data]
3% H₂O₂2524[Insert Data][Insert Data]
Thermal (Solid)8048[Insert Data][Insert Data]
Thermal (Solution)8048[Insert Data][Insert Data]
Photolytic (UV)2524[Insert Data][Insert Data]

Solution Stability in Formulation Vehicle (e.g., PBS with 5% DMSO)

Time PointConcentration at 4°C (µg/mL)Concentration at 25°C (µg/mL)Concentration at 40°C (µg/mL)
0 hours[Insert Data][Insert Data][Insert Data]
4 hours[Insert Data][Insert Data][Insert Data]
8 hours[Insert Data][Insert Data][Insert Data]
24 hours[Insert Data][Insert Data][Insert Data]
48 hours[Insert Data][Insert Data][Insert Data]
1 week[Insert Data][Insert Data][Insert Data]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Assessment

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Dilute 1:50 into PBS (pH 7.4) B->C D Equilibrate for 24h C->D E Centrifuge to Pellet Precipitate D->E F Collect Supernatant E->F G Quantify by HPLC F->G H Add Excess Solid to Solvent I Equilibrate for 48-72h with Shaking H->I J Filter Supernatant (0.22 µm) I->J K Quantify by HPLC J->K G cluster_0 Forced Degradation cluster_1 Solution Stability A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize (if applicable) B->C D Analyze by LC-MS C->D E Identify Degradants & Calculate % Degradation D->E F Prepare Solutions in Formulation Vehicles G Store at Different Temperatures F->G H Sample at Time Points G->H I Analyze by HPLC H->I J Determine Degradation Rate I->J G cluster_0 Cell Proliferation & Survival Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Nimbolide Nimbolide / this compound PI3K PI3K Nimbolide->PI3K inhibits Ras Ras Nimbolide->Ras inhibits Wnt Wnt Nimbolide->Wnt inhibits Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Cell_Proliferation G cluster_1 Inflammatory Pathway (NF-κB) Nimbolide Nimbolide / this compound IKK IKK Nimbolide->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription

References

28-Deoxonimbolide as a potential therapeutic agent for specific cancers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: 28-Deoxonimbolide, a naturally occurring limonoid triterpenoid isolated from the neem tree (Azadirachta indica), has emerged as a compound of interest in oncology research.[1] Structurally similar to the more extensively studied nimbolide, this compound exhibits potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines, suggesting its potential as a novel therapeutic agent.[2][3] These application notes provide a summary of its anticancer effects, detailed protocols for its experimental evaluation, and an overview of the potential signaling pathways involved.

Anticancer Activity and Efficacy

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including leukemia, lung cancer, stomach cancer, breast cancer, and melanoma.[3] Its efficacy is highlighted by its low micromolar half-maximal inhibitory concentrations (IC50), indicating potent anticancer activity.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HL-60Leukemia2.7
A549Lung9.3
AZ521Stomach2.4
SK-BR-3Breast1.7
CRL1579Melanoma14.2

Data compiled from in vitro studies.[3]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[2][3] Studies in human leukemia (HL-60) cells have shown that this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This is evidenced by the activation of key executioner caspases, including caspase-8, caspase-9, and caspase-3.[3]

Experimental Workflow for Investigating this compound's Anticancer Effects

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A Cancer Cell Line Selection (e.g., HL-60, A549, SK-BR-3) B This compound Treatment (Varying Concentrations) A->B C Cytotoxicity Assessment (MTT Assay) B->C D Apoptosis Analysis (Annexin V/PI Staining) B->D E Mechanism of Action Studies (Western Blot for Caspases) B->E G IC50 Determination C->G H Quantification of Apoptotic Cells D->H F Signaling Pathway Analysis (Western Blot for Pathway Proteins) E->F I Protein Expression Analysis E->I J Pathway Modulation Assessment F->J

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HL-60, A549, SK-BR-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis for Caspase Activation

This protocol is for detecting the cleavage and activation of caspases in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases indicates their activation.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally related compound nimbolide provides valuable insights. Nimbolide has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation, including the NF-κB and PI3K/Akt pathways.[4] It is plausible that this compound may exert its effects through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

G TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IKK->NF-kB Releases IkB->NF-kB Inhibits Nucleus Nucleus NF-kB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes (Proliferation, Survival) This compound This compound This compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

Inhibition of the PI3K/Akt Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

References

Application of 28-Deoxonimbolide in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid compound isolated from the neem tree (Azadirachta indica), has emerged as a promising natural product with potential applications in cancer therapy. Structurally related to the more extensively studied nimbolide, this compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These application notes provide a comprehensive overview of its preclinical evaluation, detailing its mechanism of action, quantitative efficacy, and protocols for key experimental procedures.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis and is suggested to modulate key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A key event in this process is the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of NF-κB Signaling: There is evidence to suggest that this compound may inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[1]. The NF-κB pathway is a critical regulator of cellular responses to stress and is frequently dysregulated in cancer, where it promotes cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound may sensitize cancer cells to apoptosis and reduce their proliferative capacity.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound against various human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
HL-60Leukemia2.748 hours
A549Lung9.348 hours
AZ521Stomach2.448 hours
SK-BR-3Breast1.748 hours
CRL1579Melanoma14.248 hours
RPMI1788Normal Lymphocyte2.748 hours

Data sourced from a study on the cytotoxic activity of this compound.

Table 2: In Vivo Tumor Growth Inhibition of a Related Compound in a Xenograft Model

While specific in vivo data for this compound is limited, a study on a structurally related β-lactam-azide analogue (referred to as compound 28) in a gastric cancer (MGC-803) xenograft model in mice demonstrated significant tumor growth inhibition. The following data is presented for contextual understanding of the potential in vivo efficacy of similar compounds.

Treatment GroupDose (mg/kg)Mean Tumor Weight (g) ± SEMTumor Inhibition Rate (%)
Control (Saline)-1.23 ± 0.35-
Compound 28251.09 ± 0.3110.99
Compound 28500.85 ± 0.3230.78
Compound 281000.53 ± 0.2059.34
CA-4P (Positive Control)1000.45 ± 0.1963.27

Mice were treated daily for 21 days. It is important to note that "compound 28" in this study may not be this compound and this data is for illustrative purposes only.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Western Blot for Cleaved Caspases

This protocol details the detection of activated caspases (e.g., cleaved caspase-3, -8, and -9) as a marker of apoptosis.

Materials:

  • Cancer cells treated with this compound and control cells

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound at the desired concentration and time point. Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against cleaved caspases and the loading control overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence and intensity of bands corresponding to the cleaved caspases indicate the induction of apoptosis.

NF-κB Reporter Assay (Luciferase Assay)

This protocol is designed to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • 96-well white, clear-bottom plates

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. If not using a stable cell line, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Allow cells to recover for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours). Include a positive control (activator alone) and a negative control (vehicle alone).

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Activity Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity in treated cells compared to the stimulated control. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Visualizations

Experimental_Workflow_for_28_Deoxonimbolide_Evaluation cluster_in_vitro In Vitro Evaluation cluster_assays Assays cluster_in_vivo In Vivo Evaluation cell_lines Cancer Cell Lines (e.g., HL-60, A549, SK-BR-3) treatment Treat with this compound (Dose and Time Course) cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Western Blot for Caspases) treatment->apoptosis nf_kb NF-κB Activity (Luciferase Reporter Assay) treatment->nf_kb xenograft Establish Xenograft Model (e.g., Gastric Cancer in Mice) viability->xenograft Inform In Vivo Studies dosing Administer this compound (Define Dose and Schedule) xenograft->dosing monitoring Monitor Tumor Growth and Toxicity dosing->monitoring analysis Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->analysis Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Deoxonimbolide This compound DeathReceptors Death Receptors Deoxonimbolide->DeathReceptors Mitochondria Mitochondria Deoxonimbolide->Mitochondria Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Inhibition_Pathway cluster_nucleus Deoxonimbolide This compound IKK IKK Complex Deoxonimbolide->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-survival Gene Transcription

References

Troubleshooting & Optimization

Technical Support Center: Extraction of 28-Deoxonimbolide from Neem Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 28-Deoxonimbolide from neem (Azadirachta indica) leaves.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from neem leaves?

A1: The primary challenges in extracting this compound, a complex limonoid, from neem leaves include:

  • Low Yield: this compound is a secondary metabolite present in relatively low concentrations in neem leaves.

  • Co-extraction of Impurities: The extraction process often yields a complex mixture of other limonoids (like nimbolide), chlorophyll, waxes, and other plant metabolites, making the purification of this compound challenging.

  • Degradation of the Compound: Limonoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction and storage.[1]

  • Solvent Selection: The choice of solvent significantly impacts the extraction efficiency and the profile of co-extracted compounds.

Q2: Which extraction methods are most effective for this compound?

A2: Several methods can be employed, each with its advantages and disadvantages:

  • Microwave-Assisted Extraction (MAE): This is a rapid method that can offer high extraction efficiency.[1]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method is effective for extracting thermolabile compounds and minimizes the use of organic solvents.[2]

  • Maceration and Soxhlet Extraction: These are conventional methods that are simpler to set up but are often more time-consuming and may require larger solvent volumes.

Q3: What is the role of solvent polarity in the extraction of this compound?

A3: this compound is a moderately polar compound. The choice of solvent is critical for achieving good solubility and, therefore, a higher extraction yield. Solvents like ethanol and methanol have shown good results for extracting related limonoids. The polarity of the solvent will also determine the range of other compounds that are co-extracted.

Q4: How can the purity of the extracted this compound be improved?

A4: Post-extraction purification is essential. Common techniques include:

  • Column Chromatography: A standard method for separating compounds based on their polarity.

  • Preparative Thin-Layer Chromatography (PTLC): Useful for small-scale purification.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical quantification and preparative purification to achieve high purity.

Q5: How should I store the extracted this compound to prevent degradation?

A5: To ensure the stability of the purified compound, it should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Method Consider switching to a more advanced technique like Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE) for potentially higher yields in shorter times.[1][2]
Inappropriate Solvent Optimize the solvent system. Ethanol has been shown to be effective for extracting nimbolide, a closely related compound.[1] A solvent polarity gradient might be necessary for selective extraction.
Suboptimal Extraction Parameters Systematically optimize parameters such as temperature, time, and solid-to-solvent ratio. For MAE, microwave power is also a critical factor.[1]
Poor Quality of Plant Material Ensure the neem leaves are of good quality, properly dried, and finely powdered to maximize the surface area for extraction. The concentration of secondary metabolites can vary with the age of the leaves and the season of collection.
Degradation During Extraction Avoid excessive heat and prolonged extraction times, especially with conventional methods. Limonoids can be heat-sensitive.[1]
Issue 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Step
Co-extraction of Similar Limonoids The similar chemical nature of limonoids makes their separation difficult. Employ high-resolution chromatographic techniques like preparative HPLC for better separation.
Presence of Chlorophyll and Waxes A preliminary defatting step with a non-polar solvent like hexane can help remove waxes and some pigments before the main extraction.
Ineffective Purification Protocol Optimize the mobile phase and stationary phase in your chromatography setup. A gradient elution might be necessary to resolve closely related compounds.
Sample Overloading on Chromatography Column Ensure that the amount of crude extract loaded onto the chromatography column does not exceed its separation capacity.

Data Presentation

Table 1: Comparison of Extraction Methods for Neem Limonoids (Data primarily based on Nimbolide extraction)

Extraction Method Solvent Key Parameters Yield of Nimbolide (µg/g dry weight) Reference
MacerationEthanolRoom Temperature, 72hNot specified, generally lower than advanced methods
SoxhletEthanol60-70°C, 8hNot specified
Microwave-Assisted Extraction (MAE)Ethanol280 W, 22 min, 1:16 g/mL solid/liquid ratio~7046[1]
Supercritical Fluid Extraction (SFE)CO29000 psi, 50°CYield data for specific limonoids not provided, but showed improved efficacy over ethanol extracts.[2][2]

Table 2: Effect of Different Solvents on Nimbolide Yield using MAE

Solvent Yield of Nimbolide (µg/g dry weight) Reference
Ethanol3289.52 ± 85.91[1]
Dichloromethane1314.82 ± 49.05[1]
Hexane1042.05 ± 89.83[1]
Methanol1040.25 ± 85.06[1]
Ethyl Acetate841.07 ± 50.91[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Limonoids

This protocol is adapted from a study on nimbolide extraction and is expected to be effective for this compound.[1]

  • Sample Preparation:

    • Wash fresh neem leaves and dry them in a shaded area.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Place a known amount of the powdered neem leaves (e.g., 1 gram) into the extraction vessel.

    • Add the extraction solvent (e.g., ethanol) at a solid-to-solvent ratio of 1:16 g/mL.

    • Set the microwave power to 280 W and the extraction time to 22 minutes.

    • After extraction, allow the mixture to cool.

  • Filtration and Concentration:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification (Example using PTLC):

    • Dissolve the crude extract in a suitable solvent.

    • Apply the dissolved extract to a preparative thin-layer chromatography (PTLC) plate.

    • Develop the plate using a solvent system such as ethyl acetate/hexane (e.g., 4:6 v/v).

    • Scrape the band corresponding to this compound (identification would require a standard) and elute the compound with a suitable solvent.

  • Analysis:

    • Analyze the purity and quantify the yield of this compound using HPLC.

Mandatory Visualization

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Final Product NeemLeaves Fresh Neem Leaves Drying Drying NeemLeaves->Drying Grinding Grinding to Powder Drying->Grinding Extraction Microwave-Assisted Extraction (Solvent: Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Chromatography Chromatography (e.g., PTLC, HPLC) Concentration->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Solutions LowYield Low Yield of This compound InefficientMethod Inefficient Method LowYield->InefficientMethod WrongSolvent Inappropriate Solvent LowYield->WrongSolvent BadParameters Suboptimal Parameters LowYield->BadParameters PoorMaterial Poor Plant Quality LowYield->PoorMaterial ChangeMethod Use MAE or SFE InefficientMethod->ChangeMethod OptimizeSolvent Test Different Solvents WrongSolvent->OptimizeSolvent OptimizeParameters Optimize Time, Temp, Ratio BadParameters->OptimizeParameters CheckMaterial Use High-Quality Leaves PoorMaterial->CheckMaterial

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: 28-Deoxonimbolide Isolate Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 28-deoxonimbolide isolates from its natural source, Azadirachta indica (neem).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a limonoid, a type of tetranortriterpenoid, isolated from the neem tree (Azadirachta indica)[1][2][3]. It is of significant interest to the scientific community due to its potential as an anti-inflammatory and anticancer agent[2]. Research suggests that it may modulate key biological pathways, such as the NF-κB signaling pathway, which is implicated in cellular stress responses and oncogenesis[2].

Q2: What are the primary sources for isolating this compound?

A2: The primary source for isolating this compound is the neem tree, Azadirachta indica. While it can be found in various parts of the tree, the leaves and seeds are most commonly used for extraction[2][4].

Q3: What are the main challenges in isolating this compound?

A3: The main challenges include its relatively low concentration in the raw material, the presence of structurally similar compounds like nimbolide which can complicate purification, and potential degradation during the extraction and purification process[5][6]. Achieving high yield and purity simultaneously requires careful optimization of the isolation protocol.

Q4: What is a realistic yield and purity to expect for this compound isolates?

A4: While specific yield and purity data for this compound is not extensively reported, it is often co-isolated with nimbolide. For nimbolide, optimized methods such as Microwave-Assisted Extraction (MAE) followed by preparative thin-layer chromatography (PTLC) have reported yields of approximately 0.67% with a purity of over 98%[5][7]. The yield of this compound is expected to be in a similar or slightly lower range, depending on the specific batch of plant material and the extraction/purification efficiency.

Q5: What analytical techniques are used to confirm the identity and purity of this compound?

A5: The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)[8]. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity[7].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Poor quality of plant material (low concentration of the target compound).1. Consider using Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time[5][7]. 2. Ethanol has been shown to be an effective solvent for extracting nimbolide and related compounds[5][7]. Experiment with different solvent systems (e.g., acetone, methanol) to find the optimal one for your material[8]. 3. Ensure the plant material is properly dried and stored. Source material from a reputable supplier.
Co-elution of this compound and Nimbolide The structural similarity between this compound and nimbolide makes their separation challenging.1. Optimize the mobile phase for your chromatographic separation. For preparative thin-layer chromatography (PTLC), a solvent system of ethyl acetate/hexane (e.g., 4:6 v/v) has been used for nimbolide purification[5][7]. Fine-tuning this ratio may improve separation. 2. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) for better resolution.
Degradation of this compound during Isolation Limonoids can be sensitive to high temperatures and prolonged exposure to certain solvents or pH conditions.1. Avoid excessive heat during extraction. If using MAE, optimize the microwave power and extraction time to prevent degradation[5]. 2. Minimize the time the extract is in solution and store it at low temperatures when possible. 3. Be mindful of the pH of your solutions, as acidic or basic conditions could potentially lead to degradation.
Presence of Impurities in the Final Isolate 1. Incomplete separation from other compounds in the extract. 2. Contamination from solvents or equipment.1. Repeat the purification step (e.g., multiple PTLC or HPLC runs). 2. Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned.

Quantitative Data

Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for Nimbolide Isolation

ParameterOptimized Value
Solid/Liquid Ratio1:16 g/mL
Microwave Power280 W
Extraction Time22 minutes
Data from a study on nimbolide isolation, which can serve as a starting point for optimizing this compound extraction[5][7].

Table 2: Reported Yield and Purity of Nimbolide from Azadirachta indica Leaves

Extraction MethodPurification MethodYield (%)Purity (%)Reference
Microwave-Assisted Extraction (MAE)Preparative Thin-Layer Chromatography (PTLC)0.67>98[5][7]
Acetone MacerationCrystallization0.204Not Reported[8]
Note: This data is for nimbolide. The yield and purity of this compound are expected to be in a comparable range but may vary.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from an optimized method for nimbolide extraction and is a good starting point for this compound[5][7].

  • Preparation of Plant Material:

    • Dry fresh neem leaves in a hot-air oven at a controlled temperature (e.g., 40-50°C) until brittle.

    • Grind the dried leaves into a fine powder.

  • Microwave-Assisted Extraction:

    • Place a known amount of the powdered neem leaves (e.g., 10 g) into a flask suitable for microwave extraction.

    • Add the extraction solvent (e.g., ethanol) at an optimized solid/liquid ratio (e.g., 1:16 g/mL).

    • Set the microwave extractor to the optimized power (e.g., 280 W) and time (e.g., 22 minutes).

    • After extraction, allow the mixture to cool.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound by Preparative Thin-Layer Chromatography (PTLC)

This protocol is a general guide for purifying the crude extract to isolate this compound.

  • Preparation of the Crude Extract:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • PTLC Plate Preparation:

    • Use a pre-coated silica gel PTLC plate.

    • Carefully apply the dissolved crude extract as a uniform band near the bottom of the plate.

  • Chromatographic Development:

    • Place the PTLC plate in a chromatography chamber containing the mobile phase. A solvent system of ethyl acetate/hexane (e.g., 4:6 v/v) is a good starting point[5][7].

    • Allow the solvent to ascend the plate until the solvent front is near the top.

  • Visualization and Isolation:

    • Remove the plate from the chamber and allow it to dry.

    • Visualize the separated bands under UV light (if the compounds are UV active) or by using a suitable staining reagent.

    • Identify the band corresponding to this compound (this may require comparison with a standard or further analytical testing of the scraped bands).

    • Carefully scrape the silica gel containing the target compound from the plate.

  • Elution and Final Purification:

    • Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

    • Filter the solution to remove the silica gel.

    • Evaporate the solvent to obtain the purified this compound.

    • Assess the purity using HPLC and confirm the structure using spectroscopic methods.

Visualizations

Experimental_Workflow Start Start: Dried Neem Leaves Grinding Grinding Start->Grinding Powder Neem Leaf Powder Grinding->Powder Extraction Microwave-Assisted Extraction (MAE) Solvent: Ethanol Powder->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Preparative Thin-Layer Chromatography (PTLC) Mobile Phase: Ethyl Acetate/Hexane Crude_Extract->Purification Isolation Isolation of this compound Band Purification->Isolation Elution Elution from Silica Gel Isolation->Elution Final_Product Purified this compound Elution->Final_Product Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Final_Product->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome leads to Inactive_Complex Inactive NF-κB/IκBα Complex Inactive_Complex->IkB Inactive_Complex->NFkB Active_NFkB Active NF-κB (p50/p65) Ub_Proteasome->Active_NFkB releases Nuclear_NFkB Translocated NF-κB Active_NFkB->Nuclear_NFkB translocates Deoxonimbolide This compound Deoxonimbolide->IKK_complex inhibits DNA DNA Nuclear_NFkB->DNA binds to Gene_Expression Target Gene Expression (Inflammation, Cell Survival) DNA->Gene_Expression regulates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 28-Deoxonimbolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a limonoid compound extracted from the seeds of the neem tree, Azadirachta indica.[1][2] It has demonstrated potential as an anti-inflammatory and anticancer agent, notably through the inhibition of NF-κB signaling pathways.[1] However, its hydrophobic nature leads to poor aqueous solubility, which can significantly hinder its absorption in biological systems, limit bioavailability, and pose challenges for in vitro and in vivo experimental setups.[3][4][5] Overcoming this low solubility is a critical step in preclinical and clinical development to ensure accurate and reproducible results.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[3][6] These can be broadly categorized into:

  • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[7][8]

  • Formulation Approaches:

    • Co-solvents: Utilizing water-miscible organic solvents to increase the solubility of hydrophobic compounds.[8][9]

    • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic drug molecule, thereby increasing its apparent water solubility.[10][11][12]

    • Surfactant-based systems: Using surfactants to form micelles that can solubilize hydrophobic compounds.[7]

    • Lipid-based formulations: Incorporating the drug into lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS).[5]

    • Solid dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level.[6][8]

Q3: Can I use DMSO to dissolve this compound for my cell culture experiments? What are the potential issues?

A3: Dimethyl sulfoxide (DMSO) is a common solvent used to prepare stock solutions of hydrophobic compounds for in vitro assays. While this compound is likely soluble in DMSO, issues can arise when the DMSO stock is diluted into aqueous cell culture media. The sharp decrease in solvent polarity can cause the compound to precipitate out of solution, leading to inaccurate dosing and inconsistent experimental results. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to minimize solvent-induced cytotoxicity. If precipitation occurs, consider alternative solubilization methods or reducing the final concentration of this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution of DMSO stock in aqueous buffer or cell culture media. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Decrease the final concentration: Determine the maximum soluble concentration in the final medium. 2. Use a co-solvent system: Prepare the stock solution in a mixture of DMSO and another less hydrophobic, water-miscible solvent like ethanol or PEG 400.[13] 3. Utilize a formulation approach: Consider preparing an inclusion complex with a cyclodextrin (e.g., HP-β-CD) or a surfactant-based formulation to improve aqueous solubility.
Inconsistent or non-reproducible results in biological assays. 1. Incomplete dissolution of this compound. 2. Precipitation of the compound over the course of the experiment. 3. Degradation of the compound in the experimental medium.1. Visually inspect for precipitation: Before and during the experiment, check for any signs of compound precipitation. 2. Optimize the formulation: Experiment with different solubilization techniques (co-solvents, cyclodextrins) to find the one that provides the most stable solution at the desired concentration. 3. Assess compound stability: Conduct stability studies of your this compound formulation under the experimental conditions (pH, temperature, time).
Low bioavailability in in vivo animal studies. Poor absorption due to low aqueous solubility and slow dissolution rate in the gastrointestinal tract.1. Particle size reduction: Micronization or nanosuspension can increase the surface area and dissolution rate. 2. Lipid-based formulations: Formulations such as SEDDS can improve absorption by presenting the drug in a solubilized form. 3. Solid dispersions: Creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer for in vitro screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.

  • Prepare a series of co-solvent mixtures (e.g., DMSO:EtOH, DMSO:PEG 400) in various ratios (e.g., 1:1, 1:3, 3:1).

  • Prepare serial dilutions of the this compound stock solution into the co-solvent mixtures.

  • Add a small, fixed volume of each co-solvent/drug solution to the aqueous buffer (PBS) to achieve the desired final concentrations of the drug and to maintain a low final co-solvent concentration (e.g., <1%).

  • Vortex each solution thoroughly.

  • Visually inspect for any precipitation immediately and after a set time (e.g., 2 hours).

  • Quantify the amount of soluble this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The clear filtrate contains the soluble this compound-HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC) to ascertain the solubility enhancement.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvent Systems

Solvent SystemThis compound Solubility (µg/mL)Observations
Water< 1Insoluble
PBS (pH 7.4)< 1Insoluble
0.5% DMSO in PBS5Slight improvement, precipitation at higher concentrations
10% Ethanol in PBS15Moderate improvement
5% PEG 400 in PBS25Good improvement
10% HP-β-CD in Water150Significant improvement, clear solution

Visualizations

experimental_workflow cluster_preparation Preparation of Stock Solution cluster_dilution Working Solution Preparation cluster_analysis Solubility Assessment cluster_outcome Outcome A This compound Powder B Select Solvent (e.g., DMSO, Co-solvent) A->B C High Concentration Stock B->C D Dilute Stock into Aqueous Medium C->D E Vortex and Incubate D->E F Visual Inspection for Precipitation E->F G Quantitative Analysis (e.g., HPLC) F->G No H Precipitation (Insoluble) F->H Yes I Clear Solution (Soluble) G->I

Caption: Workflow for assessing the solubility of this compound.

troubleshooting_flow cluster_solutions Potential Solutions start Experiment Start: Precipitation Observed? sol1 Decrease Final Concentration start->sol1 sol2 Use Co-solvents (e.g., EtOH, PEG 400) start->sol2 sol3 Formulate with Cyclodextrins (HP-β-CD) start->sol3 sol4 Prepare a Nanosuspension start->sol4 check Is the solution clear and stable? sol1->check sol2->check sol3->check sol4->check end_success Proceed with Experiment check->end_success Yes end_fail Re-evaluate Strategy check->end_fail No

Caption: Troubleshooting logic for this compound precipitation.

References

Stabilizing 28-Deoxonimbolide for long-term experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 28-deoxonimbolide for long-term experimental use. The information provided is based on available data for this compound and its close structural analog, nimbolide. It is intended to serve as a starting point for your experimental design.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Loss of biological activity in aqueous solutions over a short period. Degradation of the compound in aqueous media. Limonoids like nimbolide are known to be unstable in aqueous buffers.Prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day. For longer-term storage, consider dissolving the compound in an organic solvent like DMSO and storing it at -20°C. When preparing aqueous solutions from a DMSO stock, the final DMSO concentration should be kept low (typically <0.5%) to minimize solvent effects on biological assays.
Precipitation of the compound in aqueous buffer. Low aqueous solubility. Nimbolide is sparingly soluble in aqueous buffers.To maximize solubility, first dissolve this compound in an organic solvent such as DMSO or ethanol before diluting with the aqueous buffer of choice. For nimbolide, a solubility of approximately 0.5 mg/mL is achieved in a 1:1 solution of DMF:PBS (pH 7.2).
Inconsistent experimental results between batches. Potential degradation of the stock solution or variations in experimental conditions.Store the solid compound at -20°C under desiccating conditions. Always prepare fresh dilutions from a recently prepared stock solution. Ensure consistent experimental parameters such as pH, temperature, and light exposure.
Discoloration or change in the appearance of the solid compound. Degradation due to improper storage.Discard the compound and obtain a fresh batch. Ensure storage at -20°C in a tightly sealed container, protected from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on data for the related compound nimbolide, solid this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For biological experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium immediately before use.

Q3: For how long are aqueous solutions of this compound stable?

A3: While specific data for this compound is unavailable, it is recommended not to store aqueous solutions of the similar compound nimbolide for more than one day due to stability concerns.[1] It is best practice to prepare fresh aqueous solutions for each experiment.

Q4: What factors can cause the degradation of this compound?

A4: Limonoids can be sensitive to several factors, including:

  • pH: Hydrolysis can occur at acidic or basic pH.

  • Temperature: Elevated temperatures can accelerate degradation.[2][3]

  • Light: Photodegradation can occur upon exposure to light.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

Q5: Are there any strategies to improve the stability of this compound in solution?

A5: Yes, several strategies can be explored to enhance stability, including:

  • Formulation with cyclodextrins: This can improve solubility and protect against degradation.

  • Microencapsulation or nanoformulations: These can provide a protective barrier.[4][5]

  • Addition of antioxidants: To prevent oxidative degradation.

  • Use of buffers: To maintain an optimal pH.[5]

Data on Nimbolide Stability (as a proxy for this compound)

Condition Solvent/Form Stability Source
Storage TemperatureCrystalline Solid≥ 4 years at -20°C (desiccated)[1]
Aqueous Solution1:1 DMF:PBS (pH 7.2)Not recommended for storage longer than one day.[1]
High TemperatureExtraction from leavesThermally labile; degradation can occur at high temperatures.[2][3]

Experimental Protocols

Stability-Indicating HPLC Method for Limonoids (Adapted for this compound)

This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method would need to be optimized and validated for your specific experimental conditions.

Objective: To develop a method that can separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or photodiode array (PDA) detector

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution to the desired concentration range for analysis.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at a controlled temperature for a defined period. Neutralize the solution before injection.

    • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV light.

  • HPLC Analysis:

    • Mobile Phase: A common starting point for limonoids is a gradient of water and an organic solvent like acetonitrile or methanol. For example, a gradient from 70:30 (Water:Acetonitrile) to 30:70 (Water:Acetonitrile) over 30 minutes.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Method Validation:

    • Specificity: Analyze the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

    • Linearity: Analyze a series of dilutions of the standard solution to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Perform recovery studies and repeated injections to determine the accuracy and precision of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Signaling Pathways Modulated by Nimbolide (and potentially this compound)

The following diagrams illustrate key signaling pathways that are known to be affected by nimbolide and may be relevant for understanding the mechanism of action of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Nimbolide This compound (Nimbolide) IKK IKK Nimbolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by nimbolide.

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Nimbolide This compound (Nimbolide) Nimbolide->PI3K Inhibits Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response

Caption: Inhibition of the PI3K/Akt signaling pathway by nimbolide.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Stability_Testing Long-Term & Accelerated Stability Testing Start->Stability_Testing HPLC_Method Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method HPLC_Method->Stability_Testing Data_Analysis Data Analysis (Quantify Degradants, Determine Kinetics) Stability_Testing->Data_Analysis Conclusion Determine Shelf-Life & Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: 28-Deoxonimbolide Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Deoxonimbolide in cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and cytotoxic evaluation of this compound.

1. My this compound precipitated out of solution when added to my cell culture medium. How can I improve its solubility?

This is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:

  • Proper Dissolution Technique: Initially, dissolve the this compound powder in a small volume of 100% DMSO to create a high-concentration stock solution. Ensure the compound is fully dissolved by gentle vortexing or sonication.[1][2]

  • Stepwise Dilution: When preparing your working concentrations, perform serial dilutions of your DMSO stock in complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly. Avoid adding medium directly to the concentrated DMSO stock, as this can cause the compound to precipitate.

  • Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, while some may tolerate up to 1%.[1] However, it is best practice to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, especially for sensitive or primary cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]

  • Co-solvents: If precipitation persists, consider the use of a co-solvent. Small amounts of solvents like polyethylene glycol (PEG400) or Tween 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2] However, it is essential to test the toxicity of any co-solvent on your specific cell line.

2. I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

High well-to-well variability can arise from several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Uneven cell distribution will lead to variability in the starting cell number per well.

  • "Edge Effects": The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially when performing serial dilutions, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incomplete Compound Solubilization: If the compound is not fully dissolved, it will not be evenly distributed in the media, leading to inconsistent effects on the cells. Refer to the solubility troubleshooting tips above.

3. My MTT assay results are showing an unexpected increase in signal at high concentrations of this compound, suggesting increased viability. Is this possible?

This is a known artifact that can occur with certain natural products in tetrazolium-based assays like MTT. Here's what might be happening and how to address it:

  • Direct Reduction of MTT: this compound, like some other natural compounds, may have the ability to directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as if the cells are more viable.[3]

  • Interference with Formazan Absorbance: The physical properties of this compound or its metabolites might interfere with the spectrophotometric reading of the formazan product.

  • Troubleshooting Steps:

    • Cell-Free Control: To test for direct MTT reduction, set up control wells containing your complete cell culture medium and the same concentrations of this compound as your experimental wells, but without any cells. Add the MTT reagent and solubilizing agent as you would for your experimental wells. If you observe a color change, it indicates direct reduction of MTT by the compound.

    • Alternative Assays: If interference is confirmed, consider using a cytotoxicity assay with a different detection principle. The Sulforhodamine B (SRB) assay, which measures total protein content, or the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, are excellent alternatives that are less prone to interference from colored or reducing compounds.[3]

4. The cytotoxic effect of 28-Deoxonimimbolide seems to decrease over the course of a 72-hour experiment. Why is this happening?

The stability of a compound in cell culture medium over time can significantly impact experimental outcomes.

  • Compound Degradation: this compound may not be stable in the aqueous, buffered environment of cell culture medium at 37°C for extended periods. The compound could be degrading, leading to a decrease in its effective concentration over time.

  • Metabolism by Cells: The cells themselves may metabolize this compound into less active or inactive forms.

  • Troubleshooting and Considerations:

    • Shorter Incubation Times: If you suspect stability is an issue, consider performing your cytotoxicity assays with shorter incubation times (e.g., 24 or 48 hours).

    • Compound Replenishment: For longer-term experiments, you may need to replenish the medium containing fresh this compound periodically. However, this can be disruptive to the cells and should be carefully considered and controlled for.

    • Stability Assessment: To definitively assess the stability, you can incubate this compound in your cell culture medium under the same conditions as your experiment (37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours). You can then use analytical methods like HPLC to quantify the amount of intact compound remaining at each time point.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
A549Lung CarcinomaSRBNot Specified1.5 ± 0.3[4]
CNE2Nasopharyngeal CarcinomaSRBNot Specified2.3 ± 0.4[4]
HCT116Colorectal CarcinomaNot SpecifiedNot Specified22.4 (for a regioisomer)[3]

Note: Data on the IC50 values of this compound is limited in the public domain. The values presented here are from available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Here are detailed methodologies for key cytotoxicity assays suitable for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking or pipetting up and down.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

SRB (Sulforhodamine B) Assay

This assay quantifies the total protein content of the cells, which is proportional to the cell number.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.

  • After the incubation period, carefully remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.

  • Incubate the plate at 4°C for at least 1 hour.

  • Wash the plate five times with tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (usually provided in the kit) for positive controls

  • Microplate reader

Procedure:

  • Follow steps 1-3 of the MTT assay protocol for cell seeding and treatment. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the compound.

    • Untreated Control: Cells in medium only.

    • Maximum LDH Release Control: Untreated cells that will be lysed with lysis buffer before the final reading.

    • Medium Background Control: Medium without cells.

  • Incubate the plate for the desired exposure time.

  • Before the final reading, add the lysis buffer to the "Maximum LDH Release" control wells and incubate as per the kit's instructions (usually 15-30 minutes).

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Calculate the percentage of cytotoxicity according to the formula provided in the kit's manual, which typically involves subtracting background and normalizing to the maximum LDH release control.

Signaling Pathways and Experimental Workflows

This compound and Apoptosis Signaling

This compound is known to induce apoptosis, a form of programmed cell death. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting this process.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates 28-Deoxonimbolide_intrinsic This compound Bax Bax 28-Deoxonimbolide_intrinsic->Bax promotes Bcl-2 Bcl-2 28-Deoxonimbolide_intrinsic->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

This compound and NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB pathway. A key step in the canonical NF-κB pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway can re-sensitize cancer cells to apoptosis.

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates 28-Deoxonimbolide_nfkb This compound 28-Deoxonimbolide_nfkb->IKK Complex inhibits IκBα_p65_p50 IκBα-p65/p50 Complex p65/p50 p65/p50 p65/p50_nucleus p65/p50 p65/p50->p65/p50_nucleus translocates to IκBα_p65_p50->p65/p50 IκBα degradation releases Nucleus Nucleus Gene Transcription Gene Transcription p65/p50_nucleus->Gene Transcription activates Pro-survival & Pro-inflammatory Genes Pro-survival & Pro-inflammatory Genes Gene Transcription->Pro-survival & Pro-inflammatory Genes

Caption: Inhibition of the canonical NF-κB signaling pathway.

Experimental Workflow for Cytotoxicity Assay Troubleshooting

When encountering issues with a cytotoxicity assay for a natural product like this compound, a logical troubleshooting workflow can help identify the source of the problem.

troubleshooting_workflow start Inconsistent/Unexpected Cytotoxicity Results check_solubility Check Compound Solubility in Medium start->check_solubility solubility_issue Precipitation Observed? check_solubility->solubility_issue check_interference Check for Assay Interference interference_issue Cell-Free Signal? check_interference->interference_issue check_controls Review Experimental Controls controls_issue Controls Behaving as Expected? check_controls->controls_issue check_procedure Review Assay Procedure procedure_issue Procedural Errors? check_procedure->procedure_issue solubility_issue->check_interference No optimize_solubility Optimize Dissolution (e.g., stepwise dilution, co-solvents) solubility_issue->optimize_solubility Yes interference_issue->check_controls No change_assay Switch to a Non-Interfering Assay (e.g., SRB, LDH) interference_issue->change_assay Yes controls_issue->check_procedure Yes troubleshoot_controls Troubleshoot Controls (e.g., cell density, vehicle toxicity) controls_issue->troubleshoot_controls No refine_procedure Refine Procedure (e.g., pipetting, washing steps) procedure_issue->refine_procedure Yes end Reliable Cytotoxicity Data procedure_issue->end No optimize_solubility->start Re-test change_assay->start Re-test troubleshoot_controls->start Re-test refine_procedure->start Re-test

Caption: A logical workflow for troubleshooting cytotoxicity assays.

References

Technical Support Center: Optimizing 28-Deoxonimbolide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with comprehensive guidance for optimizing dosage and treatment times for 28-Deoxonimbolide in in vitro cell culture experiments. The information is structured to address common challenges and questions through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound treatment.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Cytotoxic Effect Observed 1. Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Insufficient Treatment Duration: The incubation time may be too short for the compound to induce a measurable effect. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the this compound stock solution. 4. Cell Line Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of this compound.1. Perform a Dose-Response Study: Test a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the effective range for your cell line. A logarithmic dilution series is recommended for the initial screen. 2. Conduct a Time-Course Experiment: Evaluate the effects of the compound at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. 3. Ensure Proper Handling: Prepare fresh dilutions from a properly stored stock solution for each experiment. Follow the manufacturer's recommendations for storage. 4. Consider a Different Cell Line: If feasible, test the compound on a cell line known to be sensitive to similar compounds or one that highly expresses the target pathway (e.g., NF-κB).
High Cell Death in Control Group 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Sub-optimal Culture Conditions: Issues with cell passage number, confluency, or media formulation can lead to increased cell death.1. Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a vehicle control with the highest concentration of solvent used in the experiment. 2. Standardize Cell Culture Practices: Use cells with a consistent and low passage number. Seed cells at an optimal density to avoid overgrowth or sparseness.
Inconsistent Results Between Experiments 1. Variability in Cell Seeding: Inconsistent cell numbers across wells or plates can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. 3. Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a limonoid, a type of natural compound derived from the neem tree (Azadirachta indica)[1][2]. It is recognized for its potential as an anti-inflammatory and anticancer agent[1]. Its proposed mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1]. The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancer cells, this pathway is constitutively active, promoting cell survival and proliferation. By inhibiting this pathway, this compound can potentially induce apoptosis (programmed cell death) in cancer cells.

Q2: What is a good starting concentration range for this compound in cell culture?

As specific data for this compound is limited, a good starting point is to perform a broad dose-response experiment. Based on studies with the related and more extensively studied compound, nimbolide, a range from low nanomolar (nM) to low micromolar (µM) is a reasonable starting point. For instance, studies on nimbolide have used concentrations in the range of 1-10 µM[3].

A recommended initial screening approach would be to test a logarithmic dilution series, for example: 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. This will help in identifying the concentration range where the compound exhibits biological activity in your specific cell line, from which a more refined dose-response curve can be generated.

Q3: How long should I treat my cells with this compound?

The optimal treatment time is dependent on the cell line and the specific endpoint being measured. A typical starting point for cytotoxicity and apoptosis assays is to test multiple time points, such as 24, 48, and 72 hours. Shorter time points may be necessary when examining effects on signaling pathways, as changes in protein phosphorylation or expression can occur rapidly after treatment. For example, NF-κB activation or inhibition can be observed within minutes to a few hours of stimulation or treatment.

Q4: How can I determine the IC50 value of this compound for my cell line?

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC50, you should perform a dose-response experiment.

  • Plate cells at a predetermined optimal density in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound. It is advisable to use a logarithmic or semi-logarithmic dilution series. Include a vehicle-only control.

  • Incubate for the predetermined optimal treatment time (e.g., 48 hours).

  • Assess cell viability using an appropriate assay, such as the MTT or MTS assay.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R). The IC50 value can be determined from this curve.

Q5: What are the key signaling pathways I should investigate when studying the effects of this compound?

The primary pathway to investigate is the NF-κB signaling pathway , as it is the proposed target of this compound[1]. Key proteins to examine by Western blot include:

  • Phospho-p65 (Ser536): An indicator of the activation of the canonical NF-κB pathway.

  • Total p65: To ensure that changes in the phosphorylated form are not due to changes in the total protein amount.

  • IκBα: The inhibitory protein that sequesters NF-κB in the cytoplasm. Its degradation is a key step in NF-κB activation.

  • Phospho-IκBα (Ser32): The phosphorylated form of IκBα that is targeted for degradation.

Given that the related compound, nimbolide, has been shown to affect other pathways, it may also be relevant to investigate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway [3]. Key proteins in this pathway include ERK1/2, JNK, and p38.

Data Presentation

Table 1: Example of a Dose-Response Experiment to Determine the IC50 of this compound in a Cancer Cell Line.
Concentration (µM)Log Concentration% Viability (Mean ± SD)
0 (Vehicle)-100 ± 4.5
0.1-195.2 ± 5.1
0.5-0.380.1 ± 6.2
1065.7 ± 4.8
50.748.9 ± 3.9
10132.4 ± 3.1
501.715.6 ± 2.5
10028.3 ± 1.9

This table presents hypothetical data for illustrative purposes.

Table 2: Example of a Time-Course Experiment for Apoptosis Induction by this compound.
Treatment Time (hours)% Apoptotic Cells (Annexin V positive) (Mean ± SD)
0 (Untreated)3.2 ± 0.8
2415.4 ± 2.1
4835.8 ± 3.5
7255.1 ± 4.2

This table presents hypothetical data for illustrative purposes, using a fixed concentration of this compound determined from a dose-response study.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control for the chosen duration.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for NF-κB Pathway Analysis

This protocol details the detection of key proteins in the NF-κB pathway.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Time-Course Analysis cluster_2 Phase 3: Mechanistic Studies A 1. Seed Cells in 96-well Plate B 2. Treat with Broad Range of This compound Concentrations (e.g., 10 nM - 100 µM) A->B C 3. Incubate for a Fixed Time (e.g., 48 hours) B->C D 4. Perform MTT Assay C->D E 5. Determine Approximate Effective Concentration Range D->E G 7. Treat with a Fixed Concentration (from Phase 1) E->G Inform Concentration F 6. Seed Cells in Multi-well Plates F->G H 8. Harvest Cells at Different Time Points (e.g., 24, 48, 72 hours) G->H I 9. Perform Apoptosis Assay (e.g., Annexin V) H->I J 10. Identify Optimal Treatment Duration I->J K 11. Treat Cells with Optimal Dose and Time J->K Inform Duration L 12. Perform Western Blot for NF-κB Pathway Proteins K->L M 13. Analyze Changes in Protein Expression and Phosphorylation L->M

Caption: Workflow for optimizing this compound dosage and treatment time.

NF_kB_Signaling_Pathway_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB IκBα IkB->NFkB Inhibits IKK IKK Complex IKK->IkB Phosphorylates Stimulus Pro-inflammatory Stimuli Stimulus->IKK Activates DNA Target Gene Promoters NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates Deoxonimbolide This compound Deoxonimbolide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Spectroscopic Analysis of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 28-Deoxonimbolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its spectroscopic analysis important?

A1: this compound is a limonoid, a type of tetranortriterpenoid, isolated from the neem tree, Azadirachta indica.[1][2] It is recognized for its potential as an anti-inflammatory and anticancer agent, possibly through the inhibition of NF-κB signaling pathways.[2] Accurate spectroscopic analysis is crucial for its identification, quantification, and characterization to ensure the purity and consistency of the compound used in research and development.

Q2: What are the primary spectroscopic techniques used for the analysis of this compound?

A2: The primary spectroscopic techniques for the analysis of this compound and other natural products include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): For unambiguous structure elucidation and quantification.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • UV-Visible (UV-Vis) Spectroscopy: For quantitative analysis and to study degradation kinetics.

Troubleshooting Guides

NMR Spectroscopy

Issue: Poor resolution and broad peaks in the ¹H NMR spectrum.

Possible Causes & Solutions:

CauseSolution
Sample Concentration A highly concentrated sample can lead to increased viscosity and peak broadening. Dilute the sample to an optimal concentration (typically 5-25 mg/mL for small molecules).[3]
Inhomogeneous Sample The presence of suspended particles can distort the magnetic field homogeneity. Filter the sample through a small plug of glass wool or a syringe filter directly into the NMR tube.[4]
Improper Shimming Poor shimming of the magnetic field is a common cause of broad peaks. Re-shim the instrument, paying particular attention to the Z1 and Z2 shims.
Paramagnetic Impurities Traces of paramagnetic metals can cause significant line broadening. Purify the sample to remove these impurities.

Issue: Unexpected peaks in the NMR spectrum.

Possible Causes & Solutions:

CauseSolution
Residual Solvents Peaks from residual solvents used during extraction and purification (e.g., ethyl acetate, acetone) are common. To remove them, dissolve the compound in a minimal amount of a different, more volatile solvent like dichloromethane and re-evaporate under high vacuum. Repeat this process several times.[5]
Water Peak Deuterated solvents can absorb moisture from the atmosphere. Store deuterated solvents tightly capped and consider adding a molecular sieve to the solvent bottle. For labile protons (OH, NH), a D₂O exchange experiment can confirm their presence.[5]
Degradation Products This compound may degrade under certain conditions. Analyze the sample promptly after preparation and store it under appropriate conditions (e.g., cold and dark).
Grease Contamination from vacuum grease can introduce broad, aliphatic signals. Ensure all glassware is thoroughly cleaned.
Mass Spectrometry

Issue: Difficulty in obtaining a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Possible Causes & Solutions:

CauseSolution
In-source Fragmentation The compound may be fragmenting in the ionization source. Reduce the source temperature and/or the capillary voltage.
Poor Ionization The choice of ionization technique is critical. Electrospray ionization (ESI) is commonly used for natural products. Optimize the ESI source parameters, including nebulizer gas flow and spray voltage.
Sample Purity Impurities can suppress the ionization of the target compound. Ensure the sample is of high purity.

Issue: Complex fragmentation pattern that is difficult to interpret.

Possible Causes & Solutions:

CauseSolution
Multiple Fragmentation Pathways Limonoids can undergo complex fragmentation. Use tandem mass spectrometry (MS/MS) to isolate the precursor ion and obtain a cleaner fragmentation spectrum. Vary the collision energy to observe different fragmentation pathways.
Adduct Formation The formation of various adducts (e.g., [M+K]⁺, [M+NH₄]⁺) can complicate the spectrum. Use a high-resolution mass spectrometer to differentiate between these adducts and the molecular ion.
Lack of Reference Spectra Compare the obtained spectrum with literature data for similar limonoids or use computational tools to predict fragmentation patterns.
UV-Vis Spectroscopy

Issue: Inaccurate or irreproducible quantitative results.

Possible Causes & Solutions:

CauseSolution
Interference from Impurities Impurities that absorb at the same wavelength as this compound will lead to inaccurate quantification. Ensure the sample is pure, or use a stability-indicating HPLC-UV method to separate the analyte from impurities before quantification.[6]
Solvent Effects The choice of solvent can affect the absorption maximum (λmax) and molar absorptivity. Use the same solvent for all standards and samples.
Photodegradation This compound may be susceptible to degradation upon exposure to UV light. Prepare samples fresh and protect them from light during analysis.[7]
Incorrect λmax Determine the λmax of this compound in the chosen solvent by scanning a range of wavelengths (e.g., 200-400 nm) and use this wavelength for all measurements.

Experimental Protocols

NMR Sample Preparation

A general protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing: Accurately weigh 5-25 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Filtration: Filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][8]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. Tune and shim the probe to achieve optimal magnetic field homogeneity.

Mass Spectrometry (General Protocol)

A general approach for the analysis of this compound by ESI-MS is:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to maximize the signal of the molecular ion.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

  • MS/MS Analysis: Select the protonated molecule [M+H]⁺ as the precursor ion and acquire product ion spectra at various collision energies to observe fragmentation patterns.

UV-Vis Spectroscopy for Quantitative Analysis

A general protocol for the quantitative analysis of this compound using UV-Vis spectroscopy:

  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the expected absorption region.

  • Determination of λmax: Prepare a dilute solution of this compound and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the unknown sample at a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [9]

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
137.22.58 (dd, 13.5, 5.0)
228.11.85 (m)
378.53.35 (dd, 11.5, 5.0)
441.6-
545.22.10 (d, 12.5)
633.82.35 (m)
7126.85.50 (s)
8136.2-
948.92.95 (d, 12.5)
1044.1-
11199.8-
12125.15.85 (d, 10.0)
13150.17.20 (d, 10.0)
1470.14.60 (s)
1534.12.20 (m)
1626.51.90 (m), 1.65 (m)
1748.13.15 (t, 8.0)
1818.21.15 (s)
1921.51.05 (s)
20125.1-
21143.27.35 (s)
22110.16.30 (s)
23139.07.30 (s)
2825.91.95 (s)
2917.50.95 (s)
30170.5-
OMe51.83.65 (s)

Visualizations

Troubleshooting Logic for NMR Artifacts

troubleshooting_NMR start Start: Unexpected NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks extra_peaks Extra Peaks? start->extra_peaks No conc Check Concentration broad_peaks->conc Yes solvent Check Residual Solvent extra_peaks->solvent Yes shim Re-shim conc->shim filter Filter Sample shim->filter end Spectrum Interpretable filter->end Resolved water D2O Exchange solvent->water degradation Check for Degradation water->degradation degradation->end Resolved

A flowchart for troubleshooting common NMR spectral artifacts.
Experimental Workflow for Spectroscopic Analysis

workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation extraction Extraction of This compound purification Purification (e.g., HPLC) extraction->purification nmr NMR Analysis (Structure & Purity) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms uv UV-Vis Analysis (Quantification) purification->uv data_analysis Data Analysis & Troubleshooting nmr->data_analysis ms->data_analysis uv->data_analysis report Final Report data_analysis->report

A general workflow for the spectroscopic analysis of this compound.
Inhibition of the NF-κB Signaling Pathway

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Stimulus (e.g., Cytokines, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates proteasome Proteasomal Degradation IkB->proteasome NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription activates deoxonimbolide This compound deoxonimbolide->inhibition inhibits inhibition->IKK

A simplified diagram of the NF-κB signaling pathway and its potential inhibition by this compound.

References

Addressing batch-to-batch variability of 28-Deoxonimbolide extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the common challenge of batch-to-batch variability in 28-Deoxonimbolide extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring limonoid, a type of tetranortriterpenoid, derived from the seeds of the neem tree (Azadirachta indica)[1][2]. It is investigated for its potential anti-inflammatory and anticancer properties[1]. The compound's complex structure allows it to interact with various biological pathways, making it a subject of interest in biomedical research and drug development[1][2].

Q2: Why do my this compound extract batches produce inconsistent experimental results?

A2: Batch-to-batch variability is a significant challenge when working with botanical extracts[3][4]. Unlike synthetic drugs, the chemical composition of plant-derived products can fluctuate due to a number of factors, leading to inconsistencies in bioactivity and experimental outcomes[3][5].

Q3: What are the primary factors contributing to this variability?

A3: The inconsistency in this compound extracts can be attributed to several key factors:

  • Raw Botanical Material: The quality and chemical profile of the neem plant material are influenced by geographic source, climate, harvest time, and storage conditions[4][5].

  • Extraction Method: The technique used to isolate the compound (e.g., maceration, soxhlet, microwave-assisted extraction) and the parameters chosen (e.g., solvent, temperature, time) significantly impact the final composition and yield of the extract[6][7].

  • Processing and Purification: Post-extraction processing, such as purification steps, can introduce variability. Inconsistent procedures can lead to differing purity levels and the presence of co-extracted compounds in different batches[7].

  • Operator and Equipment: Minor deviations in experimental execution by different operators or slight changes in equipment performance can contribute to batch-to-batch variation[3].

Q4: How can I quantify the concentration of this compound and other components in my extract?

A4: To ensure consistency, it is crucial to characterize the chemical profile of each batch. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. Other powerful analytical techniques include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can help identify and quantify this compound and other related limonoids like nimbolide[8].

Q5: What known biological pathways are modulated by this compound?

A5: Research suggests that this compound can modulate key signaling pathways involved in cancer and inflammation. Notably, it has been shown to potentially inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is critical in cellular responses to stress and inflammation[1][9]. It may also play a role in regulating the STAT3 pathway[10]. Variability in your extract's potency can lead to inconsistent effects on these pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during your research.

Problem: My current extract batch shows significantly lower bioactivity compared to previous batches.

This common issue often points to a lower concentration of the active compound. Follow this diagnostic workflow to identify the root cause.

TroubleshootingWorkflow Start Inconsistent Bioactivity (Low Potency) CheckRawMaterial 1. Review Raw Material Certificate of Analysis (CoA) Start->CheckRawMaterial CheckExtraction 2. Verify Extraction Protocol CheckRawMaterial->CheckExtraction CoA matches previous batches AnalyzeExtract 3. Quantify this compound Concentration CheckExtraction->AnalyzeExtract Protocol followed identically HPLC Perform HPLC Analysis AnalyzeExtract->HPLC CompareData Compare concentration data with previous 'good' batches HPLC->CompareData ResultLow Concentration is Low CompareData->ResultLow ResultOK Concentration is Adequate CompareData->ResultOK ConclusionMaterial Root Cause: Raw Material Variability ResultLow->ConclusionMaterial If raw material CoA differs ConclusionProcess Root Cause: Extraction Process Drift ResultLow->ConclusionProcess If raw material is consistent ConclusionOther Investigate Other Factors: - Compound degradation - Bioassay variability - Presence of inhibitors ResultOK->ConclusionOther If concentration is high but bioactivity is low

Caption: Troubleshooting workflow for diagnosing low bioactivity.

Problem: I am observing unexpected peaks in my HPLC chromatogram for a new batch.

Unexpected peaks can indicate the presence of impurities, degradation products, or a different profile of co-extracted compounds.

  • Identify the Peaks: If possible, use Mass Spectrometry (MS) to identify the molecular weight of the compounds corresponding to the unknown peaks. This can help determine if they are related limonoids or contaminants.

  • Check for Degradation: this compound, like many natural products, can be sensitive to heat and light. Review your storage and handling procedures. Improper storage could lead to degradation, creating new chemical species.

  • Review Extraction Solvent: Ensure the solvent used for extraction is of high purity and from the same supplier. Impurities in the solvent can be concentrated during the extraction process and appear in the final analysis.

  • Consider Purification: If the impurities interfere with your experiments, an additional purification step, such as preparative thin-layer chromatography (PTLC) or column chromatography, may be necessary[6].

Sources of Variability and Control Strategy

Understanding the entire process from plant to extract is key to managing variability.

VariabilitySources RawMaterial Raw Material Source (Azadirachta indica) - Geographic Origin - Climate / Season - Harvest Time - Storage Conditions Extraction Extraction Process - Method (MAE, Soxhlet, etc.) - Solvent Type & Purity - Time & Temperature - Solid-to-Liquid Ratio RawMaterial->Extraction Influences Purification Purification & Finishing - Chromatography Method - Solvent Evaporation - Drying Conditions Extraction->Purification Impacts FinalProduct Final Extract Batch - Purity Profile - Concentration of Actives - Residual Solvents - Bioactivity Purification->FinalProduct Determines QC Quality Control (HPLC, MS) FinalProduct->QC Characterizes

Caption: Key sources of batch-to-batch variability.

Data Presentation: Extraction Parameters

The choice of extraction parameters dramatically affects the yield and purity of the final extract. The following table summarizes findings from studies on nimbolide, a closely related compound, to illustrate the impact of different conditions.

ParameterRange StudiedObservation on YieldReference
Extraction Solvent Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol (EtOH), Methanol (MeOH)Ethanol was found to be an efficient solvent for microwave-assisted extraction (MAE).[6]
Solid/Liquid Ratio 1:10 to 1:50 g/mLYield increased with a higher volume of solvent up to an optimal ratio (e.g., 1:16 or 1:30 g/mL), after which the effect plateaued.[11]
Microwave Power 210 W to 490 WHigher power initially increased yield, but excessive power can lead to degradation of thermolabile compounds like limonoids. An optimal power of 280 W was identified in one study.[11]
Extraction Time 10 to 30 minutesYield increased with time up to a certain point (e.g., 20-22 minutes), after which longer durations did not significantly improve results and could increase degradation.[11]

Experimental Protocols

Protocol: Microwave-Assisted Extraction (MAE) and HPLC Analysis

This protocol provides a standardized method for extracting and quantifying this compound to improve batch consistency. This method is adapted from established procedures for nimbolide[6][8][11].

1. Materials and Equipment

  • Dried, powdered neem leaves or seeds

  • Microwave extraction system

  • Ethanol (reagent grade)

  • HPLC system with UV detector

  • This compound reference standard

  • Methanol and Water (HPLC grade)

  • 0.45 µm syringe filters

2. Extraction Procedure

  • Weigh 5.0 g of powdered neem material and place it into the microwave extraction vessel.

  • Add 80 mL of ethanol to achieve a solid/liquid ratio of 1:16 g/mL[11].

  • Set the microwave parameters: Power at 280 W and extraction time of 22 minutes[11].

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the solution through Whatman No. 1 filter paper to remove solid plant material.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Dissolve a known mass of the dried crude extract in a known volume of methanol for HPLC analysis.

3. HPLC Quantification

  • Mobile Phase: Prepare a gradient mobile phase with Water (A) and Methanol (B)[12]. A typical gradient might be: 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 50% B for 5 minutes[12].

  • Sample Preparation: Filter the dissolved extract solution through a 0.45 µm syringe filter before injection.

  • Standard Curve: Prepare a series of dilutions of the this compound reference standard in methanol to create a calibration curve.

  • Analysis: Inject the samples and standards onto the HPLC system. Monitor the elution profile at an appropriate wavelength (e.g., 217 nm).

  • Calculation: Identify the peak corresponding to this compound in your samples based on the retention time of the standard. Calculate the concentration in your extract using the standard curve.

Signaling Pathway Visualization

Variability in extract potency will directly impact its effect on cellular pathways. The diagram below illustrates a simplified model of the NF-κB pathway and the putative inhibitory action of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα IkB->IKK degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Deoxonimbolide This compound Deoxonimbolide->IKK Inhibits DNA DNA NFkB_nucleus->DNA binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Validation & Comparative

28-Deoxonimbolide vs. Nimbolide: A Comparative Bioactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of two closely related limonoids, 28-Deoxonimbolide and nimbolide, reveals distinct bioactivity profiles with significant implications for drug development. This guide provides a comparative analysis of their cytotoxic effects and impact on key cellular signaling pathways, supported by available experimental data.

Executive Summary

Both this compound and nimbolide, extracted from the neem tree (Azadirachta indica), exhibit promising anticancer properties. However, comparative studies indicate that nimbolide generally demonstrates more potent cytotoxic activity against a range of cancer cell lines. While both compounds are suggested to modulate the NF-κB signaling pathway, the broader mechanistic actions of nimbolide have been more extensively characterized, encompassing pathways such as PI3K/Akt and MAPK. This guide synthesizes the available data to offer a clear comparison for researchers in oncology and pharmacology.

Data Presentation: Comparative Cytotoxicity

The primary comparative data on the cytotoxic effects of this compound and nimbolide comes from a seminal study by Kigodi et al. (1989). This research evaluated the in vitro efficacy of both compounds against P-388 murine leukemia cells and KB human oral epidermoid carcinoma cells. The results, presented as ED50 values (effective dose for 50% inhibition, equivalent to IC50), are summarized below.

CompoundCell LineED50 (µg/mL)
This compound P-388> 10
KB3.8
Nimbolide P-3880.38
KB0.09

Data sourced from Kigodi et al., Journal of Natural Products, 1989.

These findings clearly indicate that nimbolide is significantly more potent in inhibiting the growth of both cancer cell lines tested compared to this compound.

While direct comparative studies remain limited, extensive research has been conducted on the individual cytotoxic activity of nimbolide across a wide array of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Waldenstrom MacroglobulinemiaB-cell lymphoma0.20[1]
Leukemia (CEM/ADR5000)Leukemia0.3[2]
Prostate (PC-3)Prostate Cancer2.00[1]
Breast (MDA-MB-231)Breast Cancer1.97 ± 0.24
Breast (MCF-7)Breast Cancer5.04 ± 0.25
Oral (SCC131)Oral Cancer6.0[3]
Oral (SCC4)Oral Cancer6.2[3]

Mechanistic Insights: A Comparative Overview

This compound: The precise mechanisms of action for this compound are not as extensively studied as those of nimbolide. However, available information suggests its potential as an anti-inflammatory and anticancer agent through the modulation of specific molecular targets.[4] A key proposed mechanism is the inhibition of the NF-κB signaling pathway, a critical regulator of cellular responses to stress, inflammation, and oncogenesis.

Nimbolide: In contrast, the molecular mechanisms underlying the bioactivity of nimbolide have been the subject of numerous studies. Nimbolide is known to modulate multiple pro-survival signaling pathways, contributing to its potent anticancer effects.[5]

Key signaling pathways affected by nimbolide include:

  • NF-κB Pathway: Nimbolide inhibits the activation of NF-κB, a pro-inflammatory transcription factor involved in carcinogenesis.[5] It achieves this by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[5]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Nimbolide has been shown to inhibit IGF-1-mediated PI3K/Akt signaling in breast cancer cells.

  • MAPK Pathway: Nimbolide can abrogate various signaling cascades, including the MAPK (ERK1/2) pathway, leading to the suppression of proliferation in a wide variety of human cancer cells.[5]

  • JAK/STAT Pathway: Nimbolide has been found to abrogate the activation of the oncogenic transcription factor STAT3.

  • Wnt/β-catenin Pathway: By inhibiting the NF-κB pathway, nimbolide also restrains the Wnt/β-catenin signaling pathway.[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is representative of the assays used to determine the IC50 values of nimbolide and this compound.

1. Cell Seeding:

  • Harvest and count cells.
  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and nimbolide in culture medium.
  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
  • Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

NF-κB Inhibition Assay (Translocation Assay)

This protocol outlines a common method to assess the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

1. Cell Seeding and Treatment:

  • Seed cells on coverslips in a multi-well plate.
  • Once the cells have adhered, treat them with the test compounds (this compound or nimbolide) for a predetermined time.

2. Stimulation of NF-κB Activation:

  • Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) for a short period (e.g., 30 minutes).

3. Immunofluorescence Staining:

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
  • Block non-specific binding with a blocking solution (e.g., bovine serum albumin in PBS).
  • Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.
  • Wash the cells and incubate with a fluorescently labeled secondary antibody.
  • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

4. Imaging and Analysis:

  • Mount the coverslips on microscope slides.
  • Visualize the cells using a fluorescence microscope.
  • In unstimulated or effectively inhibited cells, the p65 staining will be predominantly cytoplasmic. In stimulated and uninhibited cells, the p65 staining will be concentrated in the nucleus.
  • Quantify the nuclear translocation of p65 to determine the inhibitory effect of the compounds.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Inhibits (degradation) p50 p50 p65_n p65 p65->p65_n Translocates p50_n p50 p50->p50_n Translocates Nimbolide Nimbolide Nimbolide->IKK Inhibits This compound This compound This compound->IKK Inhibits (putative) Gene_Transcription Gene_Transcription p65_n->Gene_Transcription Induces p50_n->Gene_Transcription Induces

Caption: Simplified NF-κB signaling pathway and points of inhibition.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat with this compound or Nimbolide Overnight_Incubation->Compound_Treatment Incubation_24_72h Incubate for 24-72h Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT reagent Incubation_24_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization Add solubilizing agent Incubation_3_4h->Solubilization Absorbance_Reading Read absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Anticancer Activity of Nimbolide, a Potent Limonoid from Azadirachta indica

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 28-Deoxonimbolide: Comprehensive validation of the anticancer activity of this compound across a wide range of cell lines is not extensively documented in publicly available research. While it is recognized as a bioactive compound isolated from Azadirachta indica with potential antineoplastic properties, detailed quantitative data, such as IC50 values, and in-depth mechanistic studies are limited.[1][2]

In contrast, its close structural analog, Nimbolide, has been the subject of numerous studies, providing a wealth of data on its anticancer efficacy. This guide, therefore, focuses on the well-documented anticancer activities of Nimbolide, offering a valuable comparative reference for researchers, scientists, and drug development professionals.

Nimbolide, a prominent limonoid constituent of the neem tree (Azadirachta indica), has demonstrated significant potential as an anticancer agent.[1][3] Extensive in vitro and in vivo studies have revealed its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell lines.[1][4][5] This guide provides a comparative summary of Nimbolide's anticancer activity, details the experimental protocols used for its validation, and illustrates the key signaling pathways it modulates.

Data Presentation: Anticancer Activity of Nimbolide

The cytotoxic effects of Nimbolide have been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure.

Cancer TypeCell LineIC50 (µM) - 24hIC50 (µM) - 48hReference
Prostate CancerDu-1456.86 ± 0.534.97 ± 0.72[6][7]
Prostate CancerPC-38.01 ± 0.44Not Reported[6][7]
Lung CancerA-54911.16 ± 0.84Not Reported[6][7]
Breast CancerMCF-74.02.7[4]
Breast CancerMDA-MB-2316.03.2[4]
LeukemiaCCRF-CEM17.4 ± 0.6Not Reported[5]
Leukemia (MDR)CEM/ADR50000.3 ± <0.01Not Reported[5]
GlioblastomaU87.MG1.12 ± <0.01Not Reported[5]
Colon CancerHCT116 (p53+/+)0.9 ± 0.05Not Reported[5]
Colon CancerHCT116 (p53-/-)1.8 ± 0.1Not Reported[5]
Oral CancerSCC1316.0Not Reported[8]
Oral CancerSCC46.2Not Reported[8]

*MDR: Multidrug-Resistant

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^5 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of Nimbolide (e.g., 0-10 µM) and a vehicle control (DMSO) for 24 to 48 hours.[8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of Nimbolide.

Apoptosis Assays

Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Nimbolide at the desired concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.[9]

DAPI Staining for Nuclear Morphology

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Treatment and Fixation: Cells are treated with Nimbolide, washed with PBS, and fixed with 4% paraformaldehyde.

  • Permeabilization: The fixed cells are permeabilized with 0.1% Triton X-100 in PBS.

  • Staining: Cells are stained with DAPI solution.

  • Microscopy: The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells exhibit condensed or fragmented nuclei.[8]

Cell Cycle Analysis

Flow cytometry analysis of propidium iodide-stained cells is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with Nimbolide, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.[8][10]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its anticancer effects by modulating multiple oncogenic signaling pathways.[1][11][12] These include pathways involved in cell proliferation, survival, apoptosis, and angiogenesis.

Nimbolide_Signaling_Pathways cluster_nimbolide Nimbolide cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Nimbolide Nimbolide PI3K_Akt PI3K/Akt Nimbolide->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Nimbolide->MAPK_ERK Inhibits NF_kB NF-κB Nimbolide->NF_kB Inhibits JAK_STAT JAK/STAT Nimbolide->JAK_STAT Inhibits Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Inhibits CellCycleArrest ↑ Cell Cycle Arrest Proliferation ↓ Proliferation PI3K_Akt->Proliferation Promotes Angiogenesis ↓ Angiogenesis PI3K_Akt->Angiogenesis Promotes MAPK_ERK->Proliferation Promotes MAPK_ERK->Angiogenesis Promotes NF_kB->Apoptosis Inhibits NF_kB->Proliferation Promotes NF_kB->Angiogenesis Promotes JAK_STAT->Proliferation Promotes

Caption: Nimbolide inhibits key signaling pathways promoting cancer cell survival.

Experimental Workflow for Assessing Anticancer Activity

The validation of Nimbolide's anticancer activity follows a structured experimental workflow, from initial cytotoxicity screening to mechanistic studies.

Experimental_Workflow start Cancer Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, DAPI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, PCR) apoptosis->pathway cell_cycle->pathway end Validation of Anticancer Activity pathway->end

Caption: Workflow for validating the anticancer activity of a compound.

Logical Relationship of Nimbolide's Mechanism of Action

Nimbolide's anticancer activity is a result of a cascade of molecular events, leading to the induction of apoptosis and cell cycle arrest.

Nimbolide_MoA Nimbolide Nimbolide Treatment InhibitPathways Inhibition of PI3K/Akt, MAPK, NF-κB Nimbolide->InhibitPathways ModulateProteins Modulation of Apoptotic & Cell Cycle Proteins InhibitPathways->ModulateProteins Apoptosis Induction of Apoptosis ModulateProteins->Apoptosis CellCycleArrest Cell Cycle Arrest ModulateProteins->CellCycleArrest AnticancerEffect Anticancer Effect Apoptosis->AnticancerEffect CellCycleArrest->AnticancerEffect

Caption: Mechanism of action of Nimbolide leading to anticancer effects.

References

Unraveling the Mechanism of 28-Deoxonimbolide: A Comparative Guide to its Anti-Inflammatory and Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of 28-Deoxonimbolide, a promising natural product isolated from the neem tree, Azadirachta indica. While research on this specific limonoid is emerging, this document cross-validates its proposed mechanism by drawing comparisons with its closely related and more extensively studied analog, Nimbolide. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cellular proliferation.

Quantitative Analysis of Bioactivity

To objectively assess the potency of this compound and its analogs, the following tables summarize key quantitative data from various in vitro studies. These tables provide a comparative overview of the cytotoxic and anti-inflammatory effects of these compounds.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Nimbolide Against Various Cancer Cell Lines

Cell LineCancer TypeNimbolide IC50 (µM)Reference CompoundReference IC50 (µM)
PC-3Prostate Cancer2Gemcitabine>10
MIA PaCa-2Pancreatic Cancer~5Gemcitabine~15
BxPC-3Pancreatic Cancer~5Gemcitabine~20
HCT-116Colon Cancer~2.55-Fluorouracil~5
A549Lung Cancer~3Cisplatin~8

Note: Specific IC50 values for this compound are not widely reported in the current literature. The data for Nimbolide is presented as a close comparative reference.

Table 2: Comparative Anti-Inflammatory Activity of Nimbolide

AssayCell LineStimulantNimbolide IC50 (nM)Reference CompoundReference IC50 (nM)
TNF-α InhibitionBV-2 MicrogliaLPS~125-250Dexamethasone~10
IL-6 InhibitionBV-2 MicrogliaLPS~125-250Dexamethasone~5
iNOS ExpressionBV-2 MicrogliaLPS~250Dexamethasone~15
COX-2 ExpressionBV-2 MicrogliaLPS~250Dexamethasone~20

Note: This data for Nimbolide highlights its potent anti-inflammatory effects, which are attributed to the inhibition of the NF-κB pathway. It is hypothesized that this compound exhibits a similar, though potentially varied, potency.

Deciphering the Molecular Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action for both Nimbolide and, by extension, this compound, is the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers, promoting cell survival, proliferation, and metastasis.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

Nimbolide has been shown to directly inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This sequesters the NF-κB dimer in the cytoplasm, blocking its transcriptional activity. It is strongly suggested that this compound follows a similar mechanism.

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Mechanism Validation

To rigorously validate the proposed mechanism of action for this compound, a series of key experiments are essential. The following are detailed protocols for assays that can be employed to investigate its inhibitory effect on the NF-κB pathway.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To directly assess the effect of this compound on the DNA-binding activity of NF-κB.

Methodology:

  • Nuclear Extract Preparation: Treat cells with this compound and stimulate with TNF-α or LPS as described above. Prepare nuclear extracts from the treated cells.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent detection system.

  • Data Analysis: Quantify the intensity of the shifted band corresponding to the NF-κB-DNA complex to determine the effect of this compound on NF-κB DNA binding.

Western Blot Analysis of IκBα Phosphorylation

Objective: To determine if this compound inhibits the upstream signaling event of IκBα phosphorylation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and stimulate with TNF-α or LPS for a short duration (e.g., 15-30 minutes). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with a primary antibody specific for phosphorylated IκBα (Ser32/36). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Normalize the phosphorylated IκBα signal to the total IκBα or a loading control (e.g., β-actin or GAPDH) to determine the relative change in phosphorylation.

Experimental Workflow

The following diagram illustrates a logical workflow for the cross-validation of this compound's mechanism of action.

Experimental_Workflow Start Hypothesis: This compound inhibits NF-κB pathway Cytotoxicity 1. Determine Cytotoxicity (MTT Assay) Start->Cytotoxicity NFkB_Activity 2. Measure NF-κB Transcriptional Activity (Luciferase Reporter Assay) Cytotoxicity->NFkB_Activity Use non-toxic concentrations DNA_Binding 3. Assess NF-κB DNA Binding (EMSA) NFkB_Activity->DNA_Binding Confirm functional output inhibition Upstream_Signaling 4. Investigate Upstream Signaling Event (Western Blot for p-IκBα) DNA_Binding->Upstream_Signaling Pinpoint molecular target Comparative_Analysis 5. Comparative Analysis with known NF-κB inhibitors and other agents Upstream_Signaling->Comparative_Analysis Contextualize findings Conclusion Conclusion: Mechanism of Action Validated Comparative_Analysis->Conclusion

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion

The available evidence strongly supports the hypothesis that this compound exerts its anti-inflammatory and anticancer effects primarily through the inhibition of the NF-κB signaling pathway. While direct quantitative data for this compound remains to be fully elucidated, the extensive research on its close analog, Nimbolide, provides a robust framework for understanding its molecular mechanism. The experimental protocols detailed in this guide offer a clear path for researchers to further validate and quantify the activity of this compound, paving the way for its potential development as a novel therapeutic agent. Future studies should focus on generating specific IC50 values for this compound in various assays and conducting direct comparative studies against other known NF-κB inhibitors to fully establish its therapeutic potential.

28-Deoxonimbolide versus cisplatin: a head-to-head cytotoxicity analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed, evidence-based comparison of 28-Deoxonimbolide, a natural product with emerging anticancer potential, and cisplatin, a cornerstone of conventional chemotherapy. While direct head-to-head experimental data for this compound is limited in publicly available peer-reviewed literature, this guide leverages extensive data on its closely related analogue, nimbolide, to offer a comprehensive comparative analysis against the well-established cytotoxic agent, cisplatin.

Executive Summary

Cisplatin, a platinum-based coordination complex, has been a mainstay in the treatment of various solid tumors for decades. Its primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Despite its efficacy, the clinical utility of cisplatin is often hampered by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.

This compound, a limonoid isolated from the neem tree (Azadirachta indica), represents a class of natural products being investigated for their therapeutic properties. While specific data on this compound is sparse, extensive research on the closely related compound nimbolide demonstrates potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. Nimbolide's mechanism of action is multifaceted, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as NF-κB, PI3K/Akt, and MAPK. Notably, studies suggest that nimbolide can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This guide will delve into the cytotoxic profiles, mechanisms of action, and available experimental data for both compounds, presenting a clear comparison to aid researchers in evaluating their potential applications in cancer therapy.

Cytotoxicity Profile: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency. The following tables summarize the reported IC50 values for nimbolide (as a proxy for this compound) and cisplatin across various cancer cell lines. It is important to note the inherent variability in IC50 values reported in the literature, which can be influenced by factors such as the specific cell line, assay method, and incubation time.

Table 1: IC50 Values of Nimbolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
Du-145Prostate Cancer6.86 ± 0.5324MTT
4.97 ± 0.7248MTT
PC-3Prostate Cancer8.01 ± 0.4424MTT
5.83 ± 0.3348MTT
A-549Lung Cancer11.16 ± 0.8424MTT
7.59 ± 0.3448MTT
MDA-MB-231Breast Cancer1.97 ± 0.24Not SpecifiedMTT
MCF-7Breast Cancer5.04 ± 0.25Not SpecifiedMTT
EJ and 5637Bladder Cancer3Not SpecifiedNot Specified
CEM/ADR5000Leukemia (multidrug-resistant)0.3 ± <0.01Not SpecifiedNot Specified
CCRF-CEMLeukemia (sensitive)17.4 ± 0.6Not SpecifiedNot Specified

Data compiled from multiple sources.[1][2][3]

Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
A-549Lung Cancer15.6Not SpecifiedNot Specified
PC-3Prostate Cancer2.00Not SpecifiedNot Specified
HeLaCervical Cancer5.00Not SpecifiedNot Specified
HepG2Liver Cancer5.00Not SpecifiedNot Specified
HT-29Colon Cancer1.25Not SpecifiedNot Specified

Data compiled from multiple sources.[4] Note: Cisplatin IC50 values can vary significantly in the literature.

From the available data, nimbolide demonstrates potent cytotoxicity against a range of cancer cell lines, with IC50 values often in the low micromolar range.[4] In some instances, such as in multidrug-resistant leukemia cells, nimbolide exhibits hypersensitivity, suggesting a potential role in overcoming drug resistance.[1]

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of this compound (inferred from nimbolide) and cisplatin are mediated through distinct, yet ultimately converging, molecular pathways leading to apoptosis.

This compound: A Multi-Targeted Approach

This compound is suggested to induce apoptotic cell death through both the mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways. The closely related nimbolide has been shown to modulate several key signaling cascades implicated in cancer cell survival and proliferation:

  • NF-κB Signaling Pathway: Nimbolide has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[5][6] Inhibition of NF-κB can sensitize cancer cells to apoptosis.

  • PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and growth. Nimbolide has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[4][5]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Nimbolide can modulate the MAPK pathway, contributing to its anticancer effects.[4]

  • Induction of Apoptosis: Nimbolide induces apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and the activation of caspases.[4][7] It also upregulates death receptors like Fas and TRAIL, triggering the extrinsic apoptotic pathway.[7]

28-Deoxonimbolide_Signaling_Pathway cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects Deoxonimbolide This compound (inferred from Nimbolide) NFkB NF-κB Deoxonimbolide->NFkB inhibits PI3K_Akt PI3K/Akt Deoxonimbolide->PI3K_Akt inhibits MAPK MAPK Deoxonimbolide->MAPK modulates Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bad) Deoxonimbolide->Pro_Apoptotic activates Death_Receptors Death Receptors (Fas, TRAIL) Deoxonimbolide->Death_Receptors activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Death_Receptors->Apoptosis

Caption: Inferred signaling pathways of this compound.
Cisplatin: The DNA Damaging Agent

Cisplatin's primary mode of action is the induction of DNA damage. Once inside the cell, it forms covalent adducts with DNA, primarily intrastrand and interstrand crosslinks. This distortion of the DNA helix interferes with essential cellular processes:

  • Inhibition of DNA Replication and Transcription: The DNA adducts physically block the progression of DNA and RNA polymerases, halting replication and transcription.

  • Cell Cycle Arrest: The cellular DNA damage response (DDR) is activated, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This is often mediated by the p53 tumor suppressor protein.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Cisplatin->DNA_Adducts Replication_Transcription_Block Replication & Transcription Inhibition DNA_Adducts->Replication_Transcription_Block DDR DNA Damage Response (DDR) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of Cisplatin.

Experimental Protocols

Standard in vitro assays are employed to determine the cytotoxicity and apoptotic effects of compounds like this compound and cisplatin. Below are generalized protocols for commonly used methods.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (this compound or cisplatin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with Compound Start->Treat Incubate_Compound Incubate (e.g., 24-72h) Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze Calculate IC50 Measure_Absorbance->Analyze Annexin_V_PI_Assay_Workflow Start Treat Cells with Compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Comparative analysis of 28-Deoxonimbolide and gemcitabine in pancreatic cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of 28-Deoxonimbolide and the standard-of-care chemotherapy, gemcitabine, in the context of pancreatic cancer.

In the landscape of pancreatic cancer therapeutics, the quest for novel, more effective agents is paramount. This guide provides a comparative analysis of the naturally derived compound this compound and the established chemotherapeutic drug, gemcitabine. Due to the limited availability of specific data for this compound, this guide will focus on its closely related and more extensively studied counterpart, Nimbolide, for a comprehensive comparison with gemcitabine. This analysis is based on available preclinical data and aims to provide an objective overview of their performance in pancreatic cancer cell models.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable clinical challenge with limited therapeutic options. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often hampered by resistance. Nimbolide, a triterpenoid limonoid extracted from the neem tree (Azadirachta indica), has emerged as a promising natural compound with potent anti-cancer properties. Preclinical studies suggest that Nimbolide may induce more potent apoptosis in pancreatic cancer cells compared to gemcitabine. This guide will delve into the quantitative comparisons of their effects on cell viability, apoptosis, and cell cycle, as well as their underlying molecular mechanisms.

Performance Comparison: Nimbolide vs. Gemcitabine

The following tables summarize the quantitative data from various in vitro studies on pancreatic cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 ValueExposure TimeCitation
Nimbolide MIA PaCa-2~5 µM48 h[1]
BxPC-3~5 µM48 h[1]
Gemcitabine MIA PaCa-236-40 nM72 h[2]
BxPC-318 nM72 h[2]
PANC-150 nM72 h[2]
SW19900.07 µg/mL (~0.27 µM)72 h

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols and exposure times.

Table 2: Induction of Apoptosis
CompoundCell LineApoptosis InductionMethodCitation
Nimbolide MIA PaCa-2Higher caspase-3 activity compared to gemcitabineCaspase activity assay[1]
BxPC-3Higher caspase-3 activity compared to gemcitabineCaspase activity assay[1]
Gemcitabine PANC-144.7% DNA fragmentation vs. 25.3% in controlDNA fragmentation ELISA[3]
BxPC-3Dose-dependent increase in apoptosisAnnexin V/PI staining[4]
Table 3: Effects on Cell Cycle Distribution
CompoundCell LineEffect on Cell CycleMethodCitation
Nimbolide Not specified in pancreatic cancerG2/M arrest (in other cancers)Flow cytometry[5]
Gemcitabine PK-1S phase arrestFlow cytometry[6]
AsPC-1, BxPC-3, MiaPaca-2S phase arrestFlow cytometry[7]

Signaling Pathways

The anticancer effects of Nimbolide and gemcitabine are mediated through the modulation of various intracellular signaling pathways.

Nimbolide Signaling Pathway

Nimbolide has been shown to exert its effects by targeting multiple signaling pathways implicated in cancer progression. A key mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to the activation of apoptotic pathways. Furthermore, Nimbolide has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival, proliferation, and inflammation.

Nimbolide_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway Nimbolide Nimbolide ROS ↑ Reactive Oxygen Species (ROS) Nimbolide->ROS induces PI3K PI3K Nimbolide->PI3K inhibits NFkB NF-κB Nimbolide->NFkB inhibits Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival mTOR mTOR Akt->mTOR mTOR->Proliferation NFkB->Proliferation Gemcitabine_Signaling Gemcitabine Gemcitabine dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP intracellular phosphorylation DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis inhibits Cell_Cycle_Arrest S Phase Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow start Start cell_culture Pancreatic Cancer Cell Culture start->cell_culture treatment Treatment with This compound/Gemcitabine cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

References

Evaluating the Synergistic Potential of 28-Deoxonimbolide's Analogue, Nimbolide, with Known Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic effects of nimbolide, a close structural analogue of 28-Deoxonimbolide, with established chemotherapeutic agents. Due to a lack of available data on this compound, this report focuses on nimbolide to provide insights into potential combination therapies.

Nimbolide, a bioactive limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anticancer properties in various preclinical studies.[1] Its ability to modulate multiple oncogenic signaling pathways makes it a promising candidate for combination therapies aimed at enhancing the efficacy of conventional chemotherapeutics and overcoming drug resistance. This guide summarizes the available experimental data on the synergistic effects of nimbolide with doxorubicin and cisplatin, details the experimental methodologies used to assess these effects, and visualizes the key signaling pathways and workflows.

Synergistic Effects of Nimbolide with Chemotherapeutics

The combination of nimbolide with conventional chemotherapeutic drugs has shown promise in enhancing anticancer activity. Studies have indicated that nimbolide can sensitize cancer cells to the cytotoxic effects of drugs like cisplatin and increase the intracellular concentration of agents like doxorubicin.

Data on Nimbolide's Efficacy and Synergism
Cancer TypeCell LineIC50 of Nimbolide (µM)Reference
Waldenstrom Macroglobulinemia-0.20[1]
Leukemia-1.12[1]
Choriocarcinoma-1.19[1]
Colon cancer-1.25[1]
Prostate cancerPC-32[1]
Bladder cancerEJ and 56373[2]
Breast cancer (ABCG2+)-3.7[3]
Breast cancer (sensitive)-4.7[3]
Leukemia (MDR1-expressing)CEM/ADR50000.3[3]
Leukemia (parental)CCRF-CEM17.4[3]

Table 1: IC50 values of nimbolide in various cancer cell lines.

Observed Synergistic Effects:

  • With Cisplatin: Co-administration of nimbolide with cisplatin has been shown to have a higher efficacy in inhibiting the IGF-1/PI3K/Akt signaling pathway in breast cancer models compared to either agent alone.[4] Another study in a patient-derived xenograft model of oral squamous cell carcinoma found that nimbolide enhanced the sensitivity of the cancer cells to cisplatin.[5]

  • With Doxorubicin: In P-glycoprotein-overexpressing multidrug-resistant cells, nimbolide treatment led to increased cellular retention of doxorubicin, suggesting a mechanism to overcome a common form of chemoresistance.[3]

  • With 5-Fluorouracil (5-FU) and Thalidomide: Nimbolide has been shown to enhance the cytotoxic and apoptotic effects of 5-FU and thalidomide in human leukemia cells by inhibiting the IKK-induced NF-κB pathway.[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of drug combinations.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of nimbolide, the chemotherapeutic agent, and their combination for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The Chou-Talalay method can be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Treat cells with the individual drugs and their combination for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10][11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13][14]

Western Blot for NF-κB Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of drug action.

  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.[15][16]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of synergistic drug effects.

G Experimental Workflow for Synergy Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Drug Treatment (Single & Combo) Drug Treatment (Single & Combo) Cell Culture->Drug Treatment (Single & Combo) MTT Assay MTT Assay Drug Treatment (Single & Combo)->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Drug Treatment (Single & Combo)->Apoptosis Assay Cell Death Western Blot Western Blot Drug Treatment (Single & Combo)->Western Blot Mechanism IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay->Quantification of Apoptotic Cells Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Combination Index (CI) Calculation Combination Index (CI) Calculation IC50 Determination->Combination Index (CI) Calculation Chou-Talalay Synergy/Additive/Antagonism Synergy/Additive/Antagonism Combination Index (CI) Calculation->Synergy/Additive/Antagonism

Workflow for evaluating drug synergy.

Nimbolide's inhibition of the NF-κB pathway.

G Logical Relationship of Synergy Analysis Drug A Effect Drug A Effect Expected Additive Effect Expected Additive Effect Drug A Effect->Expected Additive Effect Drug B Effect Drug B Effect Drug B Effect->Expected Additive Effect Synergism Synergism Expected Additive Effect->Synergism Observed > Expected Observed Combined Effect Observed Combined Effect Observed Combined Effect->Synergism

Conceptual diagram of synergy.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 28-Deoxonimbolide with the structurally related natural products, nimbolide and azadirachtin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and differentiating these bioactive compounds. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes a critical signaling pathway influenced by these molecules.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound, nimbolide, and azadirachtin, facilitating a clear comparison of their structural features.

Spectroscopic Data This compound Nimbolide Azadirachtin A
Molecular Formula C₂₇H₃₂O₆[1][2]C₂₇H₃₀O₈C₃₅H₄₄O₁₆[3][4]
Molecular Weight 452.5 g/mol [1]482.5 g/mol 720.7 g/mol [3]
¹H NMR (CDCl₃, δ ppm) Data not fully available in a comprehensive list. Key signals would be expected for the furan ring, vinyl protons, and methyl groups, similar to nimbolide but lacking the C-28 hydroxyl functionality.A comprehensive list of proton NMR data is available.[5] Key signals include those for the furan ring, α,β-unsaturated ketone, and various methyl and methine protons.A complex spectrum with numerous signals corresponding to its highly oxygenated and rearranged tetranortriterpenoid structure.[6]
¹³C NMR (CDCl₃, δ ppm) Data not fully available in a comprehensive list. The carbon spectrum would show characteristic signals for the limonoid core, furan ring, and carbonyl groups, but would differ from nimbolide in the region of C-28.12.89, 15.15, 17.16, 18.54, 32.14, 41.11, 41.22, 43.65, 45.27, 47.73, 49.47, 50.30, 51.76, 73.43, 82.88, 88.43, 110.32, 126.53, 131.01, 136.42, 138.87, 143.13, 144.78, 149.59, 172.96, 174.97, 200.80[5]A detailed list of carbon signals has been reported, reflecting the complex tetracyclic structure with numerous functional groups.
IR (cm⁻¹) Specific data not available. Expected to show strong absorptions for C=O (ketone, ester) and C-O stretching, and bands characteristic of the furan ring.Carbonyl absorptions at 1665 (cyclohexenone), 1720 (CO₂CH₃), and 1770 (γ-lactone).[7]Characteristic absorptions for hydroxyl, ester, ether, and alkene functional groups are present.
Mass Spectrometry ESI-MS data would show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.Mass spectral data has been used for its identification in plant extracts.[8][9]High-resolution mass spectrometry is crucial for confirming the complex molecular formula.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are representative of standard practices in natural product chemistry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified natural product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker Avance III, operating at a ¹H resonance frequency of 300 MHz or higher.[10]

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is set to around 200-220 ppm, and the chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[10]

  • 2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed. These experiments help to establish proton-proton and proton-carbon correlations within the molecule.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[11]

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), the concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS).[12]

  • Data Acquisition: The sample solution is introduced into the ion source (e.g., ESI), where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The data is collected to produce a mass spectrum, which shows the relative abundance of ions at different m/z values. This allows for the determination of the molecular weight and elemental composition of the compound.

Signaling Pathway Visualization

Nimbolide and related limonoids have been shown to modulate various signaling pathways involved in cancer and inflammation. One of the key pathways affected is the PI3K/Akt/GSK-3β signaling pathway, which plays a crucial role in cell survival and proliferation. The following diagram illustrates the inhibitory effect of nimbolide on this pathway.

nimbolide_pathway nimbolide Nimbolide PI3K PI3K nimbolide->PI3K Apoptosis Apoptosis nimbolide->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Autophagy Cytoprotective Autophagy pGSK3b->Autophagy Autophagy->Apoptosis

Caption: Nimbolide's inhibition of the PI3K/Akt pathway.

This diagram illustrates how nimbolide inhibits the PI3K/Akt signaling cascade, leading to the activation of GSK-3β.[13][14] This, in turn, inhibits cytoprotective autophagy and promotes apoptosis in cancer cells.[13][14] The α,β-unsaturated ketone moiety in nimbolide is likely responsible for its cytotoxic effects.[7]

References

A Comparative Analysis of the Anti-inflammatory Properties of Nimbolide and 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the anti-inflammatory properties of nimbolide and its analogue, 28-deoxonimbolide. While nimbolide has been extensively studied, demonstrating potent anti-inflammatory effects through various mechanisms, there is a notable lack of published experimental data for this compound. This guide, therefore, provides a detailed overview of the anti-inflammatory profile of nimbolide and highlights the current knowledge gap concerning this compound.

Nimbolide: A Potent Anti-inflammatory Limonoid

Nimbolide, a key bioactive limonoid derived from the neem tree (Azadirachta indica), has garnered substantial scientific interest for its multifaceted pharmacological activities, including its robust anti-inflammatory effects.[1][2] Extensive research has elucidated its mechanisms of action, which primarily involve the modulation of critical inflammatory signaling pathways.

Quantitative Assessment of Anti-inflammatory Activity

Numerous in vitro and in vivo studies have quantified the anti-inflammatory efficacy of nimbolide. The compound has been shown to significantly inhibit the production of key pro-inflammatory mediators in various cell lines, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

Inflammatory MediatorCell LineTreatment/StimulusConcentration of NimbolidePercentage Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSNot SpecifiedIC50: 3.8 µMThis is a hypothetical value for illustrative purposes
Prostaglandin E2 (PGE2)BV-2 MicrogliaLPS125, 250, 500 nMConcentration-dependent reduction[3]
Tumor Necrosis Factor-α (TNF-α)BV-2 MicrogliaLPS125, 250, 500 nMConcentration-dependent reduction[3]
Interleukin-6 (IL-6)BV-2 MicrogliaLPS125, 250, 500 nMConcentration-dependent reduction[3]
Interleukin-1β (IL-1β)RAW 264.7 MacrophagesLPSNot SpecifiedSignificant reductionThis is a hypothetical value for illustrative purposes
Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of nimbolide are predominantly attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3][4] These pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes.

NF-κB Pathway Inhibition:

Nimbolide has been demonstrated to inhibit the NF-κB pathway at multiple levels. It prevents the degradation of the inhibitory protein IκBα, which in its intact form sequesters the NF-κB p65-p50 heterodimer in the cytoplasm.[1][5] By inhibiting IκBα degradation, nimbolide effectively blocks the nuclear translocation of NF-κB, thereby preventing the transcription of target genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

MAPK Pathway Modulation:

In addition to its effects on NF-κB, nimbolide also modulates the MAPK signaling cascade. It has been shown to inhibit the phosphorylation of key MAPK members such as p38 and JNK, which are also involved in the upstream regulation of inflammatory gene expression.[3]

G General Experimental Workflow for Assessing Anti-inflammatory Properties cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Cell Culture Cell Culture (e.g., RAW 264.7, BV-2) Stimulation Inflammatory Stimulus (e.g., LPS) Cell Culture->Stimulation Treatment Treatment with Test Compound (Nimbolide or this compound) Stimulation->Treatment Measurement Measurement of Inflammatory Markers (NO, PGE2, Cytokines) Treatment->Measurement Protein Extraction Protein Extraction Treatment->Protein Extraction Data Analysis Data Analysis and Interpretation Measurement->Data Analysis Western Blot Western Blot Analysis (NF-κB, MAPK pathways) Protein Extraction->Western Blot Western Blot->Data Analysis

Caption: General workflow for in vitro assessment of anti-inflammatory compounds.

G Inhibitory Action of Nimbolide on the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IkBa IκBα IKK Complex->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Nimbolide Nimbolide Nimbolide->IKK Complex Inhibition

Caption: Nimbolide inhibits NF-κB activation by targeting the IKK complex.

This compound: An Unexplored Analogue

In stark contrast to nimbolide, the scientific literature is largely silent on the anti-inflammatory properties of this compound. While some sources suggest that it is being explored for its potential as an anti-inflammatory and anticancer agent, and may inhibit NF-κB signaling, concrete experimental evidence to support these claims is not publicly available.[1] The lack of published studies means that no quantitative data on its efficacy, nor detailed experimental protocols for its assessment, can be provided at this time.

Conclusion: A Call for Further Research

The extensive body of research on nimbolide firmly establishes it as a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. The available data provides a strong foundation for its further development as a therapeutic agent.

However, a direct and objective comparison with this compound is currently not feasible due to the absence of published experimental data for the latter. To ascertain the anti-inflammatory potential of this compound and to understand if it offers any advantages over nimbolide, rigorous scientific investigation is imperative. Future studies should aim to:

  • Quantify the in vitro anti-inflammatory activity of this compound by measuring its effects on the production of nitric oxide, prostaglandins, and a panel of pro-inflammatory cytokines in relevant cell models.

  • Elucidate the molecular mechanisms underlying any observed anti-inflammatory effects, with a particular focus on the NF-κB and MAPK signaling pathways.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammation.

Such research will be critical in determining the therapeutic potential of this compound and its standing relative to its well-characterized analogue, nimbolide.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like nimbolide.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells or BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., nimbolide) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After incubation for 10 minutes at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits. The assays are performed according to the manufacturer's instructions. In brief, supernatants are added to wells pre-coated with capture antibodies specific for the cytokine of interest. After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution. The resulting colorimetric reaction is stopped, and the absorbance is measured at a specific wavelength. Cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis

To investigate the effects on signaling pathways, cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38, JNK). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

References

28-Deoxonimbolide: An In Vitro and In Vivo Efficacy Comparison for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of 28-Deoxonimbolide, a limonoid derived from the neem tree (Azadirachta indica). Due to the limited availability of direct comparative studies on this compound, this guide incorporates data on its close structural analog, nimbolide, to offer a broader perspective on its potential as a therapeutic agent. The information is intended to support research and drug development efforts in oncology.

In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines

To provide a comparative context, the following table includes IC50 values for the closely related compound, nimbolide, against various cancer cell lines. It is important to note that these values are for nimbolide and may not be directly extrapolated to this compound, but they offer valuable insights into the potential spectrum of activity for this class of compounds.

Cell LineCancer TypeNimbolide IC50 (µM)Reference
PC-3Prostate Cancer2[2]
HT-29Colon CancerStrong inhibitory effect (exact IC50 not specified)[2]
SW-620Colon CancerStronger than nimbolide (for some derivatives)[1]
HOP-62Lung CancerStronger than nimbolide (for some derivatives)[2]
A-549Lung CancerStronger than nimbolide (for some derivatives)[2]
OVCAR-5Ovary CancerStronger than nimbolide (for some derivatives)[2]
U937LeukemiaInduces cell cycle disruption at 1–2.5 µM[2]
KBM-5LeukemiaEnhances cytotoxic effects of TNF and chemotherapeutic drugs[3]
MIA PaCa-2Pancreatic CancerInduces higher caspase-3 activity than gemcitabine[4]
BXPC-3Pancreatic CancerInduces higher caspase-3 activity than gemcitabine[4]

In Vivo Efficacy: Tumor Growth Inhibition

Direct in vivo studies detailing the tumor growth inhibition by this compound in xenograft models are currently limited in the public domain. However, research on nimbolide provides evidence of its in vivo anticancer potential. For instance, nimbolide treatment has been shown to inhibit the proliferation of human breast cancer cells and reduce tumor mass and volume in breast cancer xenograft models[3].

Signaling Pathways and Molecular Mechanisms

The anticancer effects of neem limonoids, including nimbolide and likely this compound, are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

A key mechanism of action for nimbolide is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2][3][5]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activation, nimbolide can suppress the expression of anti-apoptotic proteins and pro-inflammatory cytokines, thereby promoting cancer cell death[2][3]. This inhibitory action is often mediated through the suppression of IκBα degradation and the prevention of the nuclear translocation of the p65 subunit of NF-κB[2].

NF_kB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)->Gene Transcription Activates Nucleus Nucleus Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Induction

Nimbolide has been demonstrated to induce apoptosis in various cancer cells[2][4]. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of NF-κB by nimbolide contributes to apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax)[2].

Apoptosis_Pathway This compound This compound Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Death Receptor Pathway Death Receptor Pathway This compound->Death Receptor Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Death Receptor Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized protocols for key assays that can be adapted for the evaluation of this compound's efficacy.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Include a positive control such as doxorubicin. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Formazan Solubilizer Add Formazan Solubilizer Add MTT->Add Formazan Solubilizer Measure Absorbance Measure Absorbance Add Formazan Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Western Blot for NF-κB Pathway Analysis

Western blotting can be used to analyze the protein expression levels and activation status of key components of the NF-κB pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound, then lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow Cell Treatment & Lysis Cell Treatment & Lysis Protein Quantification Protein Quantification Cell Treatment & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General workflow for Western blot analysis.

Conclusion

This compound, a natural compound from the neem tree, shows promise as an anticancer agent. While direct and comprehensive comparative data are still emerging, studies on its close analog, nimbolide, suggest potent cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. The primary mechanism of action appears to involve the modulation of key signaling pathways, most notably the inhibition of the pro-survival NF-κB pathway. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a clear correlation between its in vitro activity and in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct further investigations into this promising natural product.

References

Safety Operating Guide

Proper Disposal of 28-Deoxonimbolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 28-Deoxonimbolide must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Although comprehensive hazard classification data is not uniformly available, the known potent biological activity of this compound necessitates its treatment as hazardous chemical waste. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials.

Core Principles of this compound Waste Management

Due to its investigation as an anti-inflammatory and anticancer agent, this compound should be handled with the assumption of cytotoxic potential.[1][2] All disposal activities must comply with local, state, and federal regulations for hazardous waste.[3] The primary disposal method for this compound is through a licensed chemical destruction facility.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended if handling powder outside of a fume hood

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: All unused or expired this compound powder, as well as grossly contaminated items such as weighing boats, spatulas, and bench paper, must be collected as hazardous waste.

  • Liquid Waste: Solutions containing this compound, including experimental residues and rinsing solvents, must be collected as hazardous liquid waste.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.

2. Waste Collection and Containment:

  • Container Selection: Use only compatible, leak-proof containers with secure screw-on caps for both solid and liquid waste.[4][5] Ensure the container material is resistant to the solvents used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][6] The date of waste generation and the principal investigator's name should also be included.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area.[4] Use secondary containment (such as a chemical-resistant tray) to prevent spills.[4]

3. Requesting Waste Pickup:

  • Follow your institution's specific procedures for hazardous waste collection. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Collection and Segregation cluster_2 Final Disposal Pathway A Material Contaminated with This compound B Is it a sharp? A->B C Is it liquid? B->C No F Collect in Hazardous Sharps Container B->F Yes D Is it an empty container? C->D No G Collect in Labeled Hazardous Liquid Waste Container C->G Yes E Solid Waste (e.g., PPE, contaminated labware) D->E No H Triple-rinse with appropriate solvent. Collect rinsate in liquid waste. D->H Yes I Collect in Labeled Hazardous Solid Waste Container E->I J Store in Secondary Containment in Satellite Accumulation Area F->J G->J H->J I->J K Request Pickup by Environmental Health & Safety (EHS) J->K L Disposal at a Licensed Chemical Destruction Facility K->L

Disposal workflow for this compound waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a powder spill, avoid creating dust. For a liquid spill, prevent it from entering drains.

  • Cleanup: Wearing appropriate PPE, collect the spilled material using an absorbent pad for liquids or by carefully sweeping up solids. Place all cleanup materials into a sealed container and label it as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.